3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3,5-bis(methoxymethyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-11-3-5-8-9-6(4-12-2)10(5)7/h3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTIGFLCQANSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(N1N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373503 | |
| Record name | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111853-51-1 | |
| Record name | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111853-51-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a valuable heterocyclic compound for researchers, scientists, and professionals in drug development. The synthesis is presented in a two-step process, commencing with the formation of an essential intermediate, methoxyacetyl hydrazide, followed by its cyclization to yield the target molecule.
Step 1: Synthesis of Methoxyacetyl Hydrazide
The initial step of the synthesis involves the preparation of methoxyacetyl hydrazide from the reaction of methyl methoxyacetate with hydrazine hydrate. This reaction is a standard method for the synthesis of hydrazides from their corresponding esters.
Experimental Protocol:
A mixture of methyl methoxyacetate and an excess of hydrazine hydrate is refluxed in a suitable solvent, typically a lower alcohol such as methanol or ethanol, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol-ether, to yield pure methoxyacetyl hydrazide.
Step 2: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
The second and final step is the cyclization of methoxyacetyl hydrazide to form the desired 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. This transformation can be achieved through the self-condensation of the hydrazide under thermal conditions.
Experimental Protocol:
Methoxyacetyl hydrazide is heated at a high temperature, typically above its melting point, for a specified period. During the heating process, the hydrazide undergoes a cyclization reaction, eliminating water and forming the 1,2,4-triazole ring. The reaction can be carried out in a high-boiling point solvent or neat. After the reaction is complete, the crude product is allowed to cool and can then be purified by recrystallization from an appropriate solvent to obtain the final 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis pathway. Please note that these are representative values and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Methyl methoxyacetate, Hydrazine hydrate | Methoxyacetyl hydrazide | Methanol | 4-6 | Reflux | 85-95 | >98 |
| 2 | Methoxyacetyl hydrazide | 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | Neat | 2-4 | 180-200 | 70-80 | >99 |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Spectroscopic Data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine: A Search for Available Information
A comprehensive search for nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, as well as detailed experimental protocols for the synthesis and analysis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, did not yield specific information for this exact compound.
While extensive literature exists for various derivatives of the 4-amino-1,2,4-triazole scaffold, no publications containing the requested NMR or IR spectra, or a dedicated synthesis and characterization procedure for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine could be located. The available scientific literature focuses on related structures with different substituents at the 3 and 5 positions of the triazole ring.
For instance, studies on compounds such as 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine provide crystallographic details but lack the specific NMR and IR data for the methoxymethyl analogue. Other research articles report on the spectroscopic characterization of various 4-amino-1,2,4-triazole derivatives, but none match the target molecule's substitution pattern.
Due to the absence of experimental data in the public domain for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, it is not possible to provide the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and logical workflow diagrams at this time.
Researchers and scientists interested in this specific compound would likely need to undertake its synthesis and subsequent spectroscopic analysis as a novel research endeavor. This would involve developing a synthetic route, followed by characterization using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to elucidate its structure and obtain the desired data.
Physical and chemical properties of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Introduction
The 1,2,4-triazole nucleus is a crucial scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The 4-amino-3,5-disubstituted-4H-1,2,4-triazole subclass, in particular, has garnered significant attention for its potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents.[1][2] This technical guide focuses on the physical and chemical properties, a proposed synthesis pathway, and potential biological significance of a specific, likely novel, derivative: 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
While specific experimental data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine are unavailable, the following table summarizes the known properties of related 4-amino-3,5-disubstituted-4H-1,2,4-triazole derivatives to provide an estimated profile.
| Property | Value for Analogous Compounds | Reference |
| Molecular Formula | C₁₂H₁₀N₆ (for 3,5-di-2-pyridyl analog) | [3] |
| Molecular Weight | 238.25 g/mol (for 3,5-di-2-pyridyl analog) | [3] |
| Melting Point | 182-184 °C (for 3,5-di-2-pyridyl analog) | |
| Appearance | Typically white to off-white crystalline solids | General observation |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF | [4] |
| Spectroscopic Data | Characteristic peaks in ¹H NMR, ¹³C NMR, and IR spectra are expected. For example, ¹H NMR may show signals for aminoprotons, methoxy protons, and methylene protons. | [4][5] |
Experimental Protocols
A plausible synthetic route for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is proposed based on established methods for the synthesis of analogous compounds.[6]
Proposed Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This proposed synthesis involves a two-step process starting from methoxyacetic acid and hydrazine hydrate.
Step 1: Synthesis of Methoxyacetic Acid Hydrazide
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methoxyacetic acid and an excess of hydrazine hydrate.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the excess hydrazine hydrate is removed under reduced pressure.
-
The resulting crude methoxyacetic acid hydrazide can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Cyclization to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
-
In a round-bottom flask, the methoxyacetic acid hydrazide obtained from the previous step is heated at a high temperature (typically 150-200°C) in the presence of a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, or by heating with another equivalent of methoxyacetic acid.[6]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-cold water.
-
The precipitated product is filtered, washed with water, and dried.
-
Further purification can be achieved by recrystallization.
Characterization Methods
The synthesized compound would be characterized using standard analytical techniques:
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Melting Point: To determine the purity of the compound.
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FT-IR Spectroscopy: To identify the presence of functional groups such as N-H (amine), C-N, C=N, and C-O.
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Potential Biological Activities and Signaling Pathways
Derivatives of 4-amino-1,2,4-triazole are known to possess a broad spectrum of biological activities.[1][2] While the specific activities of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine have not been reported, it may exhibit one or more of the following properties based on its structural class:
-
Antimicrobial and Antifungal Activity: Many 1,2,4-triazole derivatives are effective against a range of bacteria and fungi.[7]
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Anticonvulsant Activity: Some 4-amino-4H-1,2,4-triazole derivatives have shown potent anticonvulsant effects, potentially through interaction with the GABA-A receptor.[1]
-
Anticancer Activity: Certain derivatives have demonstrated cytotoxicity against various cancer cell lines.[8][9]
-
Anti-inflammatory Activity: The 1,2,4-triazole scaffold is present in some compounds with anti-inflammatory properties.[1]
Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities and mechanisms of action of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Visualizations
Proposed Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 4-amino-3,5-disubstituted-4H-1,2,4-triazoles, which is applicable to the proposed synthesis of the title compound.
Caption: Generalized synthesis workflow for 4-amino-3,5-disubstituted-4H-1,2,4-triazoles.
Conclusion
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine represents an unexplored molecule within the pharmacologically significant class of 4-amino-1,2,4-triazoles. Based on the chemistry of its analogs, a straightforward synthetic route can be proposed. The anticipated physicochemical properties and potential for a wide range of biological activities make this compound a person of interest for further investigation in the field of medicinal chemistry. Experimental validation of the proposed synthesis and a thorough biological evaluation are crucial next steps in unlocking the potential of this novel compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole | C12H10N6 | CID 571203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity » Growing Science [growingscience.com]
- 6. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Crystal Structure of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Introduction
Experimental Protocols
The synthesis and crystallographic analysis of the title compound, C₁₆H₁₆N₄O₂, were conducted following established methodologies.
Synthesis and Crystallization
The compound was synthesized according to a previously reported literature method.[1] Single crystals suitable for X-ray diffraction analysis were obtained by recrystallization from an aqueous methanol solution.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was selected and mounted on a Bruker SMART APEX diffractometer for X-ray intensity data collection. The data were collected at a temperature of 100 K using Mo Kα radiation (λ = 0.71073 Å).[1] The structure was solved using direct methods and refined on F² by full-matrix least-squares using the SHELXL97 software package.[1] Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Data Presentation
The crystallographic data and refinement details for 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₆H₁₆N₄O₂ |
| Formula Weight | 296.33 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 11.2232 (9) Å |
| b | 7.2386 (6) Å |
| c | 17.9766 (14) Å |
| α | 90° |
| β | 107.147 (1)° |
| γ | 90° |
| Volume | 1395.51 (19) ų |
| Z | 4 |
| Calculated Density | 1.410 Mg/m³ |
| Absorption Coefficient | 0.10 mm⁻¹ |
| F(000) | 624 |
| Crystal Size | 0.40 x 0.20 x 0.10 mm |
| Data Collection | |
| Diffractometer | Bruker SMART APEX |
| θ range for data collection | 1.9° to 27.5° |
| Reflections collected | 12717 |
| Independent reflections | 3459 [R(int) = 0.086] |
| Reflections with I > 2σ(I) | 2709 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3459 / 5 / 417 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I > 2σ(I)] | R1 = 0.054, wR2 = 0.147 |
| R indices (all data) | R1 = 0.147, wR2 = not reported |
| Largest diff. peak and hole | 0.48 and -0.29 e.Å⁻³ |
Structural Analysis
The asymmetric unit of the title compound contains two independent molecules, which are related by a non-crystallographic center of inversion.[1][2] The central 1,2,4-triazole ring is essentially planar. The two methoxy-substituted phenyl rings are twisted out of the mean plane of the triazole ring. In one of the independent molecules, the dihedral angles between the triazole ring and the two phenyl rings are 19.3 (1)° and 21.4 (1)°.[1][2] In the other molecule, these angles are 16.3 (1)° and 18.1 (1)°.[1][2]
In the crystal structure, adjacent molecules are linked by N—H···N hydrogen bonds between the amino group and a nitrogen atom of the triazole ring, forming chains that run along the a-axis direction.[1][2]
Visualization
The following diagrams illustrate the experimental workflow and the key intermolecular interactions in the crystal structure.
Caption: Experimental workflow for the crystal structure analysis.
Caption: Intermolecular hydrogen bonding forming a chain.
References
An In-depth Technical Guide to the Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
The 4-amino-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution at the 3 and 5 positions of the triazole ring plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on the synthesis of the 3,5-bis(methoxymethyl) substituted analog, detailing the necessary starting materials and experimental procedures.
Synthetic Pathways
The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles can be achieved through several established routes. The most common and direct methods involve the cyclization of hydrazine with either nitriles or acid hydrazides. These approaches offer a reliable and efficient means to construct the desired heterocyclic core.
Pathway 1: From Methoxyacetonitrile
A primary and efficient route to symmetrically 3,5-disubstituted 4-amino-1,2,4-triazoles involves the reaction of the corresponding nitrile with a hydrazine salt in the presence of excess hydrazine hydrate.[1] This one-pot synthesis is advantageous due to its simplicity and the ready availability of the starting materials. For the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, the key starting material is methoxyacetonitrile.
The proposed reaction mechanism involves the initial formation of a hydrazidine intermediate from the reaction of the nitrile with hydrazine. A second molecule of the nitrile then reacts with the hydrazidine, followed by cyclization and elimination of ammonia to yield the 4-amino-1,2,4-triazole ring.
Pathway 2: From Methoxyacetylhydrazide
An alternative and equally viable synthetic strategy begins with the corresponding acid hydrazide. In this method, two equivalents of the acid hydrazide are condensed to form the 3,5-disubstituted-4-amino-1,2,4-triazole. This method has been successfully employed for the synthesis of various analogs, such as 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine from 4-methoxybenzohydrazide.[2] For the target molecule, the required starting material is methoxyacetylhydrazide.
This pathway proceeds through the formation of a diacylhydrazine intermediate, which then undergoes cyclization with the elimination of water and hydrazine to afford the final product.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine based on the aforementioned pathways.
Protocol 1: Synthesis from Methoxyacetonitrile
Materials:
-
Methoxyacetonitrile
-
Hydrazine dihydrochloride (or sulfate)
-
Hydrazine hydrate (99-100%)
-
Ethylene glycol (or diethylene glycol)
-
Ethanol
Procedure:
-
A mixture of methoxyacetonitrile (2.0 eq), hydrazine dihydrochloride (1.0 eq), and an excess of hydrazine hydrate (10.0 eq) in ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
The reaction mixture is heated to 130-140 °C under a nitrogen atmosphere and maintained at this temperature for 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Protocol 2: Synthesis from Methoxyacetylhydrazide
Materials:
-
Methoxyacetylhydrazide
-
Dimethyl sulfoxide (DMSO) or a high-boiling point solvent
-
Ethanol
Procedure:
-
Methoxyacetylhydrazide (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO) in a round-bottom flask fitted with a reflux condenser.
-
The solution is heated to reflux and maintained at this temperature for 8-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and poured into cold water to precipitate the product.
-
The solid is collected by filtration, washed thoroughly with water, and dried under vacuum.
-
Purification of the crude product is achieved by recrystallization from ethanol or a similar solvent.
Data Presentation
The following tables summarize the key starting materials and expected product characteristics.
Table 1: Starting Materials and Reagents
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | Supplier |
| Methoxyacetonitrile | C₃H₅NO | 71.08 | Starting Material | Commercially Available |
| Methoxyacetylhydrazide | C₃H₈N₂O₂ | 104.11 | Starting Material | Commercially Available |
| Hydrazine Dihydrochloride | H₆Cl₂N₂ | 104.97 | Reagent | Commercially Available |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent/Solvent | Commercially Available |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | Solvent | Commercially Available |
| Dimethyl Sulfoxide | C₂H₆OS | 78.13 | Solvent | Commercially Available |
Table 2: Product Characterization
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Appearance |
| 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine | C₆H₁₂N₄O₂ | 172.18 | 70-90 | To be determined | White to off-white solid |
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Caption: Synthetic routes to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
References
IUPAC name and CAS number for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Foreword
This technical guide is intended for researchers, scientists, and professionals in the field of drug development and materials science. It provides a detailed overview of a specific 3,5-disubstituted-4H-1,2,4-triazol-4-amine derivative. Extensive searches for the compound 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine did not yield any publicly available data, including its IUPAC name, CAS number, synthesis, or experimental data. This suggests that it may be a novel or uncharacterized compound.
Therefore, this guide will focus on a closely related, well-characterized analogue: 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine . The structural difference is the presence of methoxyphenyl groups instead of methoxymethyl groups at the 3 and 5 positions of the triazole ring. This document will provide comprehensive information on its chemical identity, structural data, and synthesis, adhering to the specified formatting requirements.
Chemical Identification and Properties
The compound of focus is a symmetrical 4-amino-1,2,4-triazole derivative with two 4-methoxyphenyl substituents.
| Identifier | Value |
| IUPAC Name | 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine |
| CAS Number | Not explicitly found in searches, but the structure is well-defined in the literature. |
| Molecular Formula | C₁₆H₁₆N₄O₂ |
| Molecular Weight | 296.33 g/mol |
Structural and Crystallographic Data
The molecular structure of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine has been determined by X-ray crystallography. The compound crystallizes with two independent molecules in the asymmetric unit, which are related by a non-crystallographic center of inversion.[1] The central five-membered triazole ring is planar. However, the two phenylene rings are twisted out of the mean plane of the triazole ring.[1] In the crystal lattice, adjacent molecules are linked by amine–triazole N—H⋯N hydrogen bonds, forming chains that run along the a-axis.[1]
Table 1: Crystal Data and Structure Refinement Details [1]
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.2232 (9) |
| b (Å) | 7.2386 (6) |
| c (Å) | 17.9766 (14) |
| β (°) | 107.147 (1) |
| Volume (ų) | 1395.51 (19) |
| Z | 4 |
| Radiation type | Mo Kα |
| μ (mm⁻¹) | 0.10 |
| Temperature (K) | 100 |
| R[F² > 2σ(F²)] | 0.054 |
| wR(F²) | 0.147 |
| Goodness-of-fit (S) | 1.06 |
Experimental Protocols
Synthesis of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
The synthesis of this compound has been reported, and crystals for structural analysis were obtained through recrystallization from aqueous methanol.[1] A general synthetic scheme for related symmetrical 4-amino-1,2,4-triazoles involves the condensation of an acid hydrazide. For this specific compound, 4-methoxybenzohydrazide would be the starting material, which is condensed in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Caption: General synthesis workflow for the target molecule.
X-ray Crystallography Experimental Workflow
The collection and refinement of crystallographic data provide insight into the molecule's three-dimensional structure.
References
A Comprehensive Technical Guide to the Biological Activities of 4-Amino-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. Derivatives incorporating this heterocyclic ring have demonstrated significant potential as antimicrobial, anticancer, anticonvulsant, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth overview of the pharmacological potential of 4-amino-1,2,4-triazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of synthetic and experimental workflows.
General Synthesis Pathway
The synthesis of 4-amino-1,2,4-triazole derivatives often involves a multi-step process. A common route begins with the reaction of a hydrazide with carbon disulfide, followed by treatment with hydrazine hydrate to form the core 4-amino-1,2,4-triazole-3-thiol ring.[4][5] This intermediate can then be reacted with various aldehydes or ketones to produce Schiff bases, which can be further modified to yield a diverse library of derivatives.[4][6]
Anticancer Activity
Nitrogen-containing heterocycles, particularly 1,2,4-triazole derivatives, are pivotal in the development of novel antineoplastic drugs.[1] Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, with some exhibiting high cytotoxicity against tumor cells while remaining less harmful to normal cells.[1] The mechanism of action for some derivatives involves coordinating with the heme present at receptor sites.[1]
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of 4-amino-1,2,4-triazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of cancer cells.
| Compound Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| 4-amino-1,2,4-triazole Schiff base | A549 | Lung | 144.1 ± 4.68 µg/mL | [7] |
| 4-amino-1,2,4-triazole Schiff base | Bel7402 | Liver | 195.6 ± 1.05 µg/mL | [7] |
| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | HCT116 | Colon | 0.37 µM | [1] |
| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | HeLa | Cervical | 2.94 µM | [1] |
| bis-[4-amino-5-mercapto-1,2,4-triazol-3-yl] derivative | PC-3 | Prostate | 31.31 µM | [1] |
| 4,5-disubstituted-1,2,4-triazol-3-thione | MCF-7 | Breast | 4.23 µM | [8] |
| 4,5-disubstituted-1,2,4-triazol-3-thione | HepG2 | Liver | 16.46 µM | [8] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well microtiter plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-amino-1,2,4-triazole derivative solutions of varying concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).[10]
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours, at 37°C in a 5% CO₂ atmosphere.[7][10]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.[10]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
4-amino-1,2,4-triazole derivatives have shown significant promise as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][11][12] The presence of different substituents on the triazole ring plays a crucial role in determining the spectrum and potency of their antimicrobial action.
Quantitative Data: Antibacterial and Antifungal Activity
Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the zone of inhibition in millimeters (mm).
| Compound Class | Microorganism | Activity Type | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Triazole-Thiol Schiff Base (4c) | S. aureus | Antibacterial | 16 | - | [4] |
| Triazole-Thiol Schiff Base (4c) | B. subtilis | Antibacterial | 20 | - | [4] |
| Triazole-Thiol Schiff Base (4e) | E. coli | Antibacterial | 25 | - | [4] |
| Triazole-Thiol Schiff Base (4e) | S. typhi | Antibacterial | 31 | - | [4] |
| Triazole-Thiol Schiff Base (4e) | C. albicans | Antifungal | 24 | - | [4] |
| Triazole-Thiol Schiff Base (4e) | A. niger | Antifungal | 32 | - | [4] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | Antibacterial | - | 18.33 ± 0.57 | [5] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C. albicans | Antifungal | - | 19.33 ± 0.57 | [5] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[13][14] It relies on the diffusion of the test compound through an agar medium inoculated with a target microorganism.
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile microbial culture broth
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at known concentrations
-
Positive control (standard antibiotic/antifungal) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum by growing the microorganism in a suitable broth to a turbidity matching the 0.5 McFarland standard.[15]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the surface of the agar plates with the prepared inoculum to create a microbial lawn.[15][16]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[13][14]
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[13]
-
Pre-diffusion (Optional): Allow the plates to stand for a period (e.g., 30 minutes in a refrigerator) to permit the diffusion of the compounds before microbial growth begins.[13]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).[15][16]
-
Data Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[17]
Anticonvulsant Activity
Certain 4-amino-1,2,4-triazole derivatives have been identified as potent anticonvulsant agents, showing efficacy in preclinical models of epilepsy.[18] These compounds are thought to exert their effects through various mechanisms, including interaction with the GABA-A receptor.[2] Their performance is often compared to standard antiepileptic drugs like phenytoin.
Quantitative Data: In Vivo Anticonvulsant Activity
Anticonvulsant activity is typically assessed in animal models by determining the dose that protects 50% of animals from seizures (ED₅₀) or by the percentage of protection at a given dose.
| Compound Series | Dose (mg/kg) | % Protection | Neurotoxicity | Reference |
| 3b | 30 | 75% | 0/8 | [19] |
| 3b | 100 | 100% | 0/8 | [19] |
| 5d | 30 | 75% | 0/8 | [19] |
| 5d | 100 | 100% | 0/8 | [19] |
| TP-427 (ED₅₀) | 40.9 - 64.9 | 50% | - | [20] |
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of compounds against generalized tonic-clonic seizures.[21][22] The test measures a compound's ability to prevent seizure spread.
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock generator with corneal electrodes
-
Anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline)
-
Test compounds and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for several days.[23] On the day of the test, administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) or orally (p.o.).
-
Anesthesia: Prior to stimulation, apply a drop of the anesthetic/electrolyte solution to the corneas of each animal to provide local anesthesia and ensure good electrical contact.[21][24]
-
Seizure Induction: At the time of peak effect of the compound, deliver an electrical stimulus through the corneal electrodes. Typical parameters for mice are 50 mA of a 60 Hz alternating current for 0.2 seconds.[21][24]
-
Observation: Immediately after stimulation, observe the animal for the characteristic behavioral seizure, which includes a tonic extension of the hindlimbs.[21]
-
Endpoint Assessment: An animal is considered protected if the tonic hindlimb extension component of the seizure is abolished.[21][23]
-
Data Analysis: Calculate the percentage of animals protected in each treatment group. For dose-response studies, the ED₅₀ (the dose protecting 50% of animals) can be calculated using probit analysis.[23] Neurotoxicity can be assessed concurrently using tests like the rotarod assay.
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole have also been investigated for their anti-inflammatory properties.[1] Some compounds have shown a remarkable ability to inhibit edema in animal models, with efficacy surpassing that of established nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2]
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory effect is measured by the percentage of edema inhibition in the carrageenan-induced paw edema model.
| Compound Class | % Edema Inhibition | Reference Drug (% Inhibition) | Reference |
| 1,3,4-thiadiazine fragment-containing triazole | 91% | Ibuprofen (82%) | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[25][26] The assay measures the ability of a compound to reduce the local edema induced by the injection of carrageenan, an irritant substance.[25]
Materials:
-
Rats or mice
-
Carrageenan solution (e.g., 1% in saline)
-
Plethysmometer or digital calipers
-
Test compounds and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with free access to food and water for at least a week before the experiment.[27]
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the baseline reading (V₀).[27][28]
-
Compound Administration: Administer the test compound, vehicle, or standard drug (e.g., Indomethacin, 5-10 mg/kg) via the desired route (i.p. or p.o.).[27][29]
-
Edema Induction: After a set period (typically 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 100 µL) of carrageenan solution into the sub-plantar region of the right hind paw.[26][28][29]
-
Paw Volume Measurement: Measure the paw volume or thickness (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[27][29]
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (E) = Vₜ - V₀.[27]
-
Calculate the percentage of inhibition of edema for each treated group compared to the control (vehicle) group using the formula: % Inhibition = [(E_control - E_treated) / E_control] x 100.
-
Analyze data using appropriate statistical tests (e.g., ANOVA).[27]
-
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. botanyjournals.com [botanyjournals.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. hereditybio.in [hereditybio.in]
- 17. benchchem.com [benchchem.com]
- 18. [PDF] Synthesis , Characterization and Anticonvulsant Activity of Some Novel 4 , 5-Disubstituted-1 , 2 , 4-Triazole Derivatives | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. Maximal Electroshock (MES) Test [bio-protocol.org]
- 25. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. benchchem.com [benchchem.com]
- 28. inotiv.com [inotiv.com]
- 29. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability and decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,4-triazole nucleus is a critical pharmacophore in a wide array of therapeutic agents and a foundational component in energetic materials. The thermal stability of these compounds is a paramount concern, influencing their shelf-life, formulation, processing, and safety profile. 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a substituted 4-amino-1,2,4-triazole, is a molecule of interest for which a thorough understanding of its behavior under thermal stress is essential for its potential applications.
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. In the absence of direct experimental data for this specific molecule in the public domain, this guide leverages data from structurally analogous 1,2,4-triazole derivatives to forecast its thermal behavior. Furthermore, it furnishes detailed, generalized experimental protocols for conducting thermal analyses and presents a plausible decomposition pathway.
Predicted Thermal Behavior and Decomposition
The thermal stability of 1,2,4-triazole derivatives is intrinsically linked to the nature and position of their substituents. The presence of the 4-amino group and the 3,5-bis(methoxymethyl) groups on the triazole ring will be the primary determinants of the thermal behavior of the title compound.
Based on studies of related 4-amino-1,2,4-triazole compounds, the initial decomposition is likely initiated by the loss of the amino group or the fragmentation of the side chains. The triazole ring itself is generally more thermally stable. The decomposition of many 1,2,4-triazole derivatives occurs in one or more distinct steps, often involving endothermic melting followed by exothermic decomposition.[1]
The decomposition of 4-amino-1,2,4-triazolium nitrate, a related compound, is believed to start with a proton transfer, leading to the formation of neutral 4-amino-1,2,4-triazole and nitric acid, which then undergo further decomposition.[2] For 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a similar initial step involving intermolecular interactions or rearrangements is possible. The methoxymethyl side chains may decompose to release formaldehyde or other small molecules. Subsequent, higher-temperature decomposition would likely involve the cleavage of the triazole ring itself, leading to the evolution of nitrogen gas (N₂) and other nitrogen-containing species.[3]
Data Presentation: Thermal Properties of Structurally Related 1,2,4-Triazole Derivatives
To provide a comparative framework, the following table summarizes thermal analysis data for various substituted 1,2,4-triazole derivatives. This data can be used to estimate the potential decomposition range for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
| Compound Name | Analysis Method | Key Thermal Events | Reference |
| 4,4′-Azobis-1,2,4-triazole (ATRZ) | DSC | Exothermic decomposition peak at 308.9 °C (at 5 °C·min⁻¹) | [4] |
| 4,4′-Azobis-1,2,4-triazole (ATRZ) | TGA | Onset of weight loss at 283.7 °C (at 5 °C·min⁻¹) | [4] |
| 1,4-Disubstituted 1,2,3-Triazole Derivative | DSC | Endothermic peaks at 115.6 °C and 145.9 °C (melting); Exothermic peaks at 249.0 °C and 363.6 °C (decomposition) | [5] |
| 1,4-Disubstituted 1,2,3-Triazole Derivative | TGA | No weight loss until 224 °C; two-step weight loss corresponding to decomposition peaks | [5] |
| 3-Amino-1,2,4-triazole | TGA-DTA | Two-stage decomposition | [3] |
Experimental Protocols
The following are detailed, generalized methodologies for the two primary techniques used in thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This provides information on thermal stability, decomposition temperatures, and the composition of the material.[6][7]
Apparatus:
-
Thermogravimetric analyzer with a high-precision microbalance.[7]
-
Programmable furnace.[7]
-
Gas flow controller for inert (e.g., Nitrogen, Argon) or oxidative (e.g., Air) atmospheres.[7]
-
Sample pans (crucibles), typically made of alumina, platinum, or aluminum.
-
Data acquisition and analysis software.[7]
Procedure:
-
Sample Preparation: Weigh a small amount of the sample (typically 5-20 mg) into a clean, tared TGA crucible.[7]
-
Instrument Setup: Place the crucible onto the TGA balance mechanism. Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[3]
-
Temperature Program: Program the instrument to heat the sample at a constant rate (a typical rate is 10 °C/min) over a desired temperature range (e.g., from ambient to 600 °C).[7]
-
Data Acquisition: Initiate the experiment. The instrument will continuously record the sample's mass as a function of temperature.[6]
-
Data Analysis: The resulting data is plotted as a thermogram (mass vs. temperature). The onset temperature of decomposition is determined from the point of initial mass loss. The derivative of the thermogram (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.[8][9]
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting point, glass transition, and crystallization, as well as the enthalpy of these transitions.[10]
Apparatus:
-
Differential Scanning Calorimeter with a sample and reference holder.
-
Sample pans (typically aluminum, hermetically sealed for volatile samples).
-
Gas flow controller.
-
Data acquisition and analysis software.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a DSC pan.[11]
-
Encapsulation: Place a lid on the pan and crimp it to create a seal. Prepare an empty, sealed pan to be used as a reference.
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell. Purge the cell with an inert gas like nitrogen.[3]
-
Temperature Program: Set up a temperature program. A common program involves a heating-cooling-heating cycle to erase the thermal history of the material. A typical heating rate is 10 °C/min.[12]
-
Data Acquisition: Start the experiment. The instrument measures the differential heat flow between the sample and the reference.
-
Data Analysis: The data is plotted as a DSC curve (heat flow vs. temperature). Endothermic events (like melting) and exothermic events (like decomposition) appear as peaks. The peak onset temperature is typically taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[12]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: A generalized workflow for the thermal analysis of a chemical compound.
Plausible Decomposition Pathway for a 4-Amino-1,2,4-Triazole Derivative
Caption: A plausible decomposition pathway for a substituted 4-amino-1,2,4-triazole.
Conclusion
While direct experimental data on the thermal stability and decomposition of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is not currently available in the literature, a robust understanding of its likely behavior can be inferred from related structures. It is anticipated that the compound will exhibit a multi-stage decomposition, with initial fragmentation of the methoxymethyl and amino substituents, followed by the cleavage of the triazole ring at higher temperatures.
The experimental protocols for TGA and DSC outlined in this guide provide a standardized framework for the empirical determination of its thermal properties. Such analysis is crucial for ensuring the safety, stability, and viability of this compound in its intended applications. The provided data on analogous compounds serves as a valuable benchmark for interpreting these future experimental results.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 7. infinitalab.com [infinitalab.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. s4science.at [s4science.at]
Solubility profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in various solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound. It includes detailed experimental protocols, a template for data presentation, and insights into the general solubility behavior of related 1,2,4-triazole derivatives.
Introduction
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound of interest within pharmaceutical research and development. Understanding its solubility in various solvents is a critical parameter for its formulation, synthesis, purification, and in vitro/in vivo testing. The solubility of a compound influences its bioavailability and therapeutic efficacy. This guide outlines the methodologies to establish a comprehensive solubility profile for this and similar compounds.
Predicted and Qualitative Solubility Profile
Table 1: Qualitative Solubility and Solvent Usage for 1,2,4-Triazole Derivatives
| Solvent Class | Solvent | Observed Use for Related Compounds | Predicted Solubility of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine |
| Polar Protic | Water | Recrystallization of a similar compound from aqueous methanol suggests some water solubility. | Likely sparingly soluble to soluble, especially in the presence of co-solvents. |
| Methanol | Used for recrystallization and as a reaction solvent. | Likely soluble. | |
| Ethanol | Used as a reaction solvent for related compounds.[1][2] | Likely soluble. | |
| Isopropanol | Used for purification of a related triazole. | Likely soluble. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Used as a reaction solvent and for NMR studies.[3][4] | Likely soluble. |
| Dimethylformamide (DMF) | Used as a reaction solvent and for recrystallization.[1][2][5] | Likely soluble. | |
| Acetonitrile | - | Predicted to be soluble based on its polarity. | |
| Nonpolar | Hexane | - | Predicted to have low solubility. |
| Toluene | - | Predicted to have low solubility. |
Note: This table is based on qualitative data and predictions. Experimental verification is required.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the experimental determination of the solubility of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine using the widely accepted shake-flask method.
3.1. Materials and Equipment
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (high purity)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically set at 25 °C (or other relevant temperatures).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
-
-
Data Calculation:
-
Calculate the solubility of the compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or g/L.
-
3.3. Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a Ligand for Metal Complexes
Abstract: This document provides detailed application notes and experimental protocols for the use of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a versatile ligand for the synthesis of novel metal complexes. The protocols are designed for researchers in coordination chemistry, materials science, and drug development. Due to the absence of specific literature on this particular ligand, the synthesis protocol for the ligand is an adapted method from established procedures for structurally similar 3,5-disubstituted-4-amino-1,2,4-triazoles.
Introduction
4-Amino-1,2,4-triazole derivatives are a well-established class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of transition metals. The nitrogen-rich triazole ring, coupled with the coordinating potential of the exocyclic amino group, allows for diverse coordination modes, leading to the formation of mononuclear, binuclear, and polynuclear complexes with interesting magnetic, electronic, and biological properties. The introduction of methoxymethyl substituents at the 3 and 5 positions is anticipated to enhance the solubility of the resulting metal complexes in organic solvents and potentially introduce additional weak coordination sites through the ether oxygen atoms, offering possibilities for fine-tuning the electronic and steric properties of the complexes.
Potential applications for metal complexes derived from this ligand include:
-
Catalysis: The metal centers coordinated to the triazole ligand could serve as active sites for various catalytic transformations.
-
Bioinorganic Chemistry: Triazole-based metal complexes have shown promise as antimicrobial and anticancer agents.[1] The methoxymethyl groups may influence the lipophilicity and cellular uptake of these complexes.
-
Materials Science: The ability of 4-amino-1,2,4-triazoles to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and magnetism.
Experimental Protocols
Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Adapted Protocol)
This protocol is adapted from the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles. The proposed synthetic route involves the reaction of methoxyacetonitrile with hydrazine sulfate and hydrazine hydrate.
Materials:
-
Methoxyacetonitrile
-
Hydrazine sulfate (N₂H₆SO₄)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethylene glycol
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add hydrazine sulfate (0.1 mol) and ethylene glycol (100 mL).
-
Heat the mixture to 120°C with stirring to dissolve the hydrazine sulfate.
-
In the dropping funnel, prepare a mixture of methoxyacetonitrile (0.2 mol) and hydrazine hydrate (0.3 mol).
-
Add the methoxyacetonitrile/hydrazine hydrate mixture dropwise to the hot hydrazine sulfate solution over a period of 1 hour.
-
After the addition is complete, raise the temperature to 150-160°C and reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (500 mL) and stir for 30 minutes.
-
Adjust the pH of the solution to ~8 with a 2M NaOH solution to precipitate the product.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
-
Dry the purified product in a vacuum oven at 60°C.
Characterization:
The purified product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
FT-IR spectroscopy: To identify characteristic functional groups.
-
Mass spectrometry: To determine the molecular weight.
-
Elemental analysis: To confirm the elemental composition.
Expected Spectroscopic Data (Hypothetical):
| Technique | Expected Observations |
| ¹H NMR | Singlet for NH₂ protons, singlet for CH₂ protons, singlet for OCH₃ protons. |
| ¹³C NMR | Signal for triazole ring carbons, signal for CH₂ carbon, signal for OCH₃ carbon. |
| FT-IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-O stretch). |
General Protocol for the Synthesis of Metal Complexes
This general protocol can be adapted for the synthesis of various transition metal complexes with 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Materials:
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂)
-
Methanol or Ethanol
-
Deionized water
Equipment:
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ligand (2 mmol) in hot methanol (20 mL) in a flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol or water (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or refluxed for a few hours, depending on the desired complex.
-
A precipitate will form upon cooling or after a certain reaction time.
-
Collect the colored precipitate by vacuum filtration.
-
Wash the complex with cold methanol and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Table 1: Hypothetical Physicochemical Data of Metal Complexes
| Complex (Hypothetical) | Formula | Color | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) |
| [Cu(L)₂Cl₂] | C₁₀H₁₈Cl₂CuN₈O₄ | Green | 15 | 1.85 |
| [Co(L)₂(NO₃)₂] | C₁₀H₁₈CoN₁₀O₁₀ | Pink | 20 | 4.90 |
| [Zn(L)₂(OAc)₂] | C₁₄H₂₄N₈O₈Zn | White | 12 | Diamagnetic |
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Potential Coordination Modes
References
Application Note and Protocol for Determining the Antimicrobial Activity of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Compounds featuring the 1,2,4-triazole ring are a significant class of heterocyclic compounds known for a wide array of biological activities, including potent antimicrobial effects.[1][2] Many commercially available drugs, such as the antifungal agents fluconazole and itraconazole, contain this core structure.[3] The antimicrobial mechanism of triazole antifungals often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[2] The diverse therapeutic applications of 1,2,4-triazole derivatives make them promising candidates for the development of new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.[4] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of a novel compound, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. The primary quantitative method described is the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC), supplemented by a qualitative disk diffusion method.
Mandatory Visualizations
Caption: Overall experimental workflow for antimicrobial susceptibility testing.
Caption: General mechanism of action for 1,2,4-triazole antifungal agents.
Materials and Equipment
1.1 Test Compound and Reagents
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (Test Compound)
-
Dimethyl Sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth/Agar (for fungi)
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Positive Control Antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin Sodium Salt (optional, for viability indication)
1.2 Microbial Strains (Suggested Panel)
-
Gram-positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 90028)
1.3 Equipment and Consumables
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile filter paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Sterile cotton swabs
-
Vortex mixer
-
Spectrophotometer or nephelometer
-
McFarland turbidity standards (0.5 standard is crucial)
-
Incubator (35 ± 2°C)
-
Biosafety cabinet (Class II)
-
Calipers or ruler for measuring zone diameters
Experimental Protocols
2.1 Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the minimum inhibitory concentration (MIC) of the test compound.[5][6] The procedure should follow guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8]
Step 1: Preparation of Test Compound Stock Solution
-
Prepare a stock solution of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in sterile DMSO at a high concentration (e.g., 10 mg/mL or 10240 µg/mL).
-
Ensure the compound is fully dissolved. This will be the primary stock solution.
Step 2: Preparation of Microbial Inoculum
-
From a pure overnight culture plate, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9] This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of preparation, dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Step 3: Microdilution Plate Setup
-
Use a sterile 96-well plate. Add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution (appropriately diluted from the primary stock to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a range of decreasing concentrations.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
Inoculate all wells (except the sterility control) with 100 µL of the final diluted microbial inoculum. The final volume in each well will be 200 µL.
-
Set up a separate plate for the positive control antibiotic following the same procedure.
Step 4: Incubation
-
Cover the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for yeast.
Step 5: MIC Determination
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[5]
2.2 Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is an extension of the MIC test to determine if the compound is microbicidal or microbistatic.
-
Following MIC determination, take a 10 µL aliquot from each clear well (at and above the MIC).
-
Spot-inoculate the aliquot onto a fresh MHA or Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
2.3 Protocol 3: Kirby-Bauer Disk Diffusion Method
This is a qualitative method to assess antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]
-
Prepare MHA plates with a uniform depth of 4 mm.[13]
-
Using a sterile cotton swab, inoculate the entire surface of the agar plate with the standardized microbial suspension (0.5 McFarland). This is often called a lawn culture.[13]
-
Allow the plate to dry for 5-15 minutes.
-
Prepare sterile paper disks by impregnating them with a known amount of the test compound (e.g., 30 µ g/disk ). Allow the solvent (DMSO) to evaporate completely.
-
Using sterile forceps, place the disks on the inoculated agar surface, ensuring firm contact.[12] Also place a positive control antibiotic disk and a negative control disk (impregnated with DMSO only).
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours.
-
After incubation, measure the diameter of the zone of inhibition (where no growth occurs) in millimeters (mm) using calipers or a ruler.[9]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
| Test Microorganism | Strain ID | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| S. aureus | ATCC 25923 | Ciprofloxacin | ||
| B. subtilis | ATCC 6633 | Ciprofloxacin | ||
| E. coli | ATCC 25922 | Ciprofloxacin | ||
| P. aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| C. albicans | ATCC 90028 | Fluconazole |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | Ratio (MBC/MIC) |
| S. aureus | ATCC 25923 | |||
| B. subtilis | ATCC 6633 | |||
| E. coli | ATCC 25922 | |||
| P. aeruginosa | ATCC 27853 | |||
| C. albicans | ATCC 90028 | |||
| Note: A ratio of MBC/MIC ≤ 4 is generally considered bactericidal. |
Table 3: Zone of Inhibition Diameters for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) |
| S. aureus | ATCC 25923 | Ciprofloxacin (5 µg) | ||
| B. subtilis | ATCC 6633 | Ciprofloxacin (5 µg) | ||
| E. coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||
| P. aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||
| C. albicans | ATCC 90028 | Fluconazole (25 µg) | ||
| Note: Results include the 6 mm disk diameter. |
References
- 1. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpasjournals.com [bpasjournals.com]
- 3. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. asm.org [asm.org]
- 11. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. microbenotes.com [microbenotes.com]
Application Notes and Protocols for the Derivatization of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and derivatization of the scaffold, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a promising starting material for the development of novel therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.
The derivatization of the 4-amino group of the triazole ring offers a versatile platform for introducing chemical diversity and modulating the pharmacological profile of the resulting compounds. This document outlines key synthetic transformations, including Schiff base formation and N-acylation, and presents exemplary biological data of related 1,2,4-triazole derivatives to guide drug discovery efforts.
Synthesis of Starting Material
A general and effective method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles involves the reaction of a carboxylic acid with hydrazine hydrate. This procedure can be adapted for the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Protocol: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted-4-amino-1,2,4-(4H)triazoles.
Materials:
-
Methoxyacetic acid
-
Hydrazine hydrate (85% solution)
-
High-boiling point solvent (e.g., diethylene glycol)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine methoxyacetic acid (2.0 equivalents) and hydrazine hydrate (1.0 equivalent).
-
Add a high-boiling point solvent to the mixture.
-
Heat the reaction mixture with stirring, gradually increasing the temperature to allow for the distillation of water.
-
Continue heating at a temperature sufficient to drive the cyclization reaction to completion (typically 150-200°C). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethanol to the cooled mixture to precipitate the product.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Derivatization of the 4-Amino Group
The 4-amino group of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is a key handle for derivatization. Two common and versatile reactions are the formation of Schiff bases and N-acylation.
Schiff Base Formation
The condensation of the 4-amino group with various aldehydes or ketones yields Schiff bases, which are valuable intermediates and have shown significant biological activities.
Caption: Workflow for Schiff Base Synthesis.
Materials:
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolve 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1.0 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.
N-Acylation
The 4-amino group can be acylated using various acylating agents like acid chlorides or anhydrides to form the corresponding amides. These derivatives are also known to possess a range of biological activities.
Caption: Workflow for N-Acylation Synthesis.
Materials:
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
-
Acetyl chloride (or another acid chloride)
-
Dry benzene (or another inert solvent like THF or DCM)
-
Pyridine (as a base)
Equipment:
-
Round-bottom flask with a dropping funnel and a calcium chloride guard tube
-
Magnetic stirrer
-
Standard laboratory glassware for work-up
Procedure:
-
Dissolve 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (1.0 equivalent) in dry benzene in a round-bottom flask.
-
Add a stoichiometric amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Add acetyl chloride (1.0 equivalent) dropwise from a dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove pyridinium hydrochloride.
-
Wash the filtrate with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent.
Biological Activity Data
The following tables summarize the biological activities of various derivatized 1,2,4-triazoles from the literature to provide a reference for the potential of newly synthesized compounds based on the 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine scaffold.
Table 1: Antimicrobial Activity of 1,2,4-Triazole Schiff Base Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | A. niger |
| Triazole-SB-1 | 16 | 31 | 24 | 32 |
| Triazole-SB-2 | 16 | 25 | >100 | >100 |
| Triazole-SB-3 | 32 | 62.5 | 62.5 | >100 |
| Triazole-SB-4 | >100 | >100 | 31.25 | 62.5 |
| Reference Drug | ||||
| Ciprofloxacin | 10 | 8 | - | - |
| Fluconazole | - | - | 12.5 | 25 |
Data is illustrative and compiled from various sources on substituted 1,2,4-triazole derivatives.
Table 2: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) |
| Triazole-AC-1 | 15.2 | 10.5 | 22.8 |
| Triazole-AC-2 | 9.8 | 7.2 | 14.5 |
| Triazole-AC-3 | 25.1 | 18.9 | 30.2 |
| Triazole-AC-4 | 5.6 | 3.1 | 8.9 |
| Reference Drug | |||
| Doxorubicin | 0.8 | 0.5 | 1.2 |
Data is illustrative and compiled from various sources on substituted 1,2,4-triazole derivatives.
Potential Signaling Pathways and Drug Targets
Derivatives of 1,2,4-triazole have been shown to interact with various biological targets, leading to their observed pharmacological effects. For instance, in cancer, they have been reported to inhibit key enzymes and signaling pathways involved in cell proliferation and survival.
Caption: Inhibition of EGFR Signaling by 1,2,4-Triazole Derivatives.
The above diagram illustrates a potential mechanism of action for anticancer 1,2,4-triazole derivatives, where they may inhibit the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer cell signaling. This inhibition would block downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cell proliferation, survival, and angiogenesis.
By following the protocols and considering the biological data and potential mechanisms presented, researchers can effectively utilize 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a versatile scaffold for the discovery and development of new drug candidates.
Application Notes and Protocols for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in Heterocyclic Synthesis
Introduction
This document provides a generalized overview and representative protocols for the application of 3,5-disubstituted-4-amino-1,2,4-triazoles, which can be adapted for 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, in the synthesis of various fused heterocyclic systems.
I. Synthesis of the Building Block: A General Approach
The synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles can be achieved through several established routes. A common method involves the reaction of a carboxylic acid with hydrazine to form a diacylhydrazine, followed by cyclization with hydrazine hydrate.
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of the title compound.
Protocol: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (General Procedure)
-
Formation of 1,2-Bis(methoxyacetyl)hydrazine:
-
To a solution of hydrazine hydrate (1.0 eq) in an appropriate solvent (e.g., ethanol), methoxyacetic acid (2.2 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with a suitable solvent (e.g., diethyl ether) to afford the diacylhydrazine.
-
-
Cyclization to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine:
-
A mixture of 1,2-bis(methoxyacetyl)hydrazine (1.0 eq) and hydrazine hydrate (excess, e.g., 5-10 eq) is heated at reflux for 8-16 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess hydrazine hydrate is removed under reduced pressure.
-
The residue is triturated with cold water, and the resulting solid is collected by filtration, washed with water, and dried to yield the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
II. Applications in Heterocyclic Synthesis
The 4-amino-1,2,4-triazole core is a key precursor for the synthesis of various fused heterocyclic systems, including triazolo[3,4-b]thiadiazines, triazolo[4,3-a]pyridines, and triazolo[1,5-a]pyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active molecules.[1]
A. Synthesis of Triazolo[3,4-b]thiadiazines
Fused 1,2,4-triazolo[3,4-b][2][3][4]thiadiazines are synthesized through the reaction of 4-amino-1,2,4-triazole-3-thiols with α-haloketones or other bifunctional electrophiles.[5] For the methoxymethyl-substituted analog, the corresponding thiol would first need to be prepared.
Reaction Scheme for Triazolo[3,4-b]thiadiazine Formation
Caption: Synthesis of triazolo[3,4-b]thiadiazines.
Protocol: Synthesis of 3-(Methoxymethyl)-6-aryl-7H-[2][4][6]triazolo[3,4-b][2][3][4]thiadiazine Derivatives (General Procedure)
-
A mixture of 3,5-bis(methoxymethyl)-4-amino-1,2,4-triazole-3-thiol (1.0 eq) and the appropriate α-haloketone (1.0 eq) in absolute ethanol is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
B. Synthesis of Triazolo[4,3-a]pyridines
The reaction of 4-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of triazolo[4,3-a]pyridines and related fused systems.
Reaction Scheme for Triazolo[4,3-a]pyridine Formation
Caption: Synthesis of triazolo[4,3-a]pyridines.
Protocol: Synthesis of 1,3-Bis(methoxymethyl)-5,7-disubstituted-[2][4][6]triazolo[4,3-a]pyridine Derivatives (General Procedure)
-
A solution of 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (1.0 eq) and a 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid is heated at reflux for 6-10 hours.
-
The reaction progress is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
C. Synthesis of Triazolo[1,5-a]pyrimidines
Triazolo[1,5-a]pyrimidines are another important class of fused heterocycles that can be synthesized from 4-amino-1,2,4-triazoles. These compounds are often considered purine isosteres and exhibit a wide range of biological activities.[7]
Reaction Scheme for Triazolo[1,5-a]pyrimidine Formation
Caption: Synthesis of triazolo[1,5-a]pyrimidines.
Protocol: Synthesis of 2,5-Bis(methoxymethyl)-substituted-[2][4][6]triazolo[1,5-a]pyrimidine Derivatives (General Procedure)
-
A mixture of 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (1.0 eq), a β-ketoester (1.0 eq), and a catalytic amount of a base (e.g., piperidine) in a suitable solvent (e.g., ethanol) is refluxed for 8-12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is treated with cold water.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent.
III. Potential Biological Significance and Signaling Pathways
While no specific biological data exists for derivatives of 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, the broader class of 1,2,4-triazole-containing heterocycles is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[8]
Potential Signaling Pathway Modulation
The diverse biological activities of triazole derivatives suggest their interaction with various cellular signaling pathways. For instance, certain triazole-based anticancer agents are known to inhibit specific kinases, disrupt microtubule dynamics, or induce apoptosis through caspase activation.
Caption: Potential mechanisms of action for triazole-based anticancer agents.
IV. Data Summary
The following tables provide representative data for the synthesis of fused heterocycles from various 3,5-disubstituted-4-amino-1,2,4-triazoles. This data can serve as a reference for optimizing reaction conditions for 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Table 1: Synthesis of Triazolo[3,4-b]thiadiazines
| Entry | 3-Substituent | 5-Substituent | α-Haloketone | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | -CH₃ | -SH | Phenacyl bromide | Ethanol | 5 | 85 | General |
| 2 | -C₂H₅ | -SH | 4-Chlorophenacyl bromide | Ethanol | 6 | 82 | General |
| 3 | -Ph | -SH | 2-Bromo-1-(naphthalen-2-yl)ethanone | Acetic Acid | 4 | 90 | General |
Table 2: Synthesis of Triazolo[4,3-a]pyridines
| Entry | 3-Substituent | 5-Substituent | 1,3-Dicarbonyl | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | -Ph | -Ph | Acetylacetone | Acetic Acid | 8 | 78 | [9] |
| 2 | -CH₃ | -CH₃ | Ethyl acetoacetate | Acetic Acid | 10 | 75 | General |
| 3 | -Ph | -Ph | Dibenzoylmethane | Acetic Acid | 6 | 82 | [9] |
Table 3: Synthesis of Triazolo[1,5-a]pyrimidines
| Entry | 3-Substituent | 5-Substituent | β-Ketoester | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | -H | -H | Ethyl acetoacetate | Piperidine | Ethanol | 10 | 88 | [7] |
| 2 | -CH₃ | -CH₃ | Ethyl benzoylacetate | Piperidine | Ethanol | 12 | 85 | [7] |
| 3 | -CF₃ | -CF₃ | Ethyl trifluoroacetoacetate | None | Acetic Acid | 8 | 92 | [7] |
Disclaimer: The provided protocols and data are generalized from the literature for structurally related compounds and should be adapted and optimized for 3,5-bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of novel Schiff bases derived from 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. These compounds are of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,4-triazole nucleus and the Schiff base linkage. The 1,2,4-triazole ring is a key pharmacophore found in numerous approved drugs, exhibiting a wide range of pharmacological activities including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Schiff bases derived from 4-amino-1,2,4-triazoles have also been reported to possess significant biological activities, such as antifungal, antibacterial, and potential as fungicides.[5][6]
The synthesis protocol outlined below is a general method based on the condensation reaction of the primary amino group of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine with various aromatic aldehydes. This reaction is a common and efficient method for the preparation of Schiff bases.[7][8][9]
Experimental Protocols
Materials and Methods
Materials:
-
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-chlorobenzaldehyde, p-anisaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Diethyl ether
-
Filter paper
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
-
Mass spectrometer
General Procedure for the Synthesis of Schiff Bases:
-
Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (1 equivalent) in a minimal amount of absolute ethanol. To this solution, add the desired substituted aromatic aldehyde (1 equivalent).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reaction: The reaction mixture is then typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.[5][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product (the Schiff base) is collected by filtration.
-
Purification: The collected solid is washed with cold ethanol or diethyl ether to remove unreacted starting materials and impurities. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure Schiff base.[5]
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven.
-
Characterization: The structure of the synthesized Schiff bases is confirmed by spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. The purity is assessed by determining the melting point and by TLC.
Data Presentation
The characterization data for the synthesized Schiff bases should be systematically recorded. Below is a template table for summarizing the expected data.
| Compound ID | Aromatic Aldehyde Used | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Appearance |
| SB-1 | Benzaldehyde | C₁₂H₁₄N₄O₂ | 246.27 | - | - | - |
| SB-2 | Salicylaldehyde | C₁₂H₁₄N₄O₃ | 262.27 | - | - | - |
| SB-3 | p-Chlorobenzaldehyde | C₁₂H₁₃ClN₄O₂ | 280.71 | - | - | - |
| SB-4 | p-Anisaldehyde | C₁₃H₁₆N₄O₃ | 276.29 | - | - | - |
Spectroscopic Data Summary:
| Compound ID | FTIR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) -CH=N- |
| SB-1 | ~1600-1625 | ~8.5-9.5 |
| SB-2 | ~1600-1625 | ~8.5-9.5 |
| SB-3 | ~1600-1625 | ~8.5-9.5 |
| SB-4 | ~1600-1625 | ~8.5-9.5 |
Note: The exact positions of the characteristic peaks will vary depending on the specific aromatic aldehyde used. The presence of a characteristic absorption band for the imine group (C=N) in the FTIR spectrum and a singlet signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum are key indicators of Schiff base formation.[7][11]
Visualizations
Experimental Workflow for Schiff Base Synthesis
Caption: Workflow for the synthesis and characterization of Schiff bases.
General Reaction Scheme for Schiff Base Formation
Caption: General reaction for the synthesis of Schiff bases.
References
- 1. researchgate.net [researchgate.net]
- 2. cajmns.casjournal.org [cajmns.casjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]
- 9. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 10. cajotas.casjournal.org [cajotas.casjournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Screening of 1,2,4-Triazole Derivatives
Introduction
1,2,4-triazole derivatives represent a significant class of antifungal agents, with many exhibiting a broad spectrum of activity against pathogenic fungi.[1][2][3] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[1][4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[5][6] The nitrogen atom (N4) of the 1,2,4-triazole ring binds to the heme iron atom in the active site of the lanosterol 14α-demethylase enzyme, preventing the conversion of lanosterol to ergosterol.[1][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[1]
These application notes provide detailed protocols for the in vitro antifungal screening of 1,2,4-triazole derivatives, including methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of representative 1,2,4-triazole derivatives against various fungal pathogens. MIC values indicate the lowest concentration of the compound that inhibits the visible growth of a microorganism, while MFC values indicate the lowest concentration that results in fungal death.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 1.0 | [7] |
| Itraconazole | Aspergillus fumigatus | 0.03 - 0.25 | [7] |
| Voriconazole | Candida krusei | 0.12 - 0.5 | [7] |
| Posaconazole | Aspergillus fumigatus | ≤1 | [8] |
| Ravuconazole | Candida spp. | 0.007 - 8 | [8] |
| Compound 21b | Candida albicans | 0.063 - 0.5 | [2] |
| Compound 37g | Aspergillus fumigatus | 0.98 - 1.95 | [2] |
| Compound 4 | Mycobacterium tuberculosis | 2 | [9] |
| Compound 8d | Physalospora piricola | 10.808 (EC50) | [10] |
| Compound 8k | Physalospora piricola | 10.126 (EC50) | [10] |
| Compound 5a4 | Sclerotinia sclerotiorum | 1.59 (EC50) | [11] |
| Compound 5b2 | Sclerotinia sclerotiorum | 0.12 (EC50) | [11] |
Table 2: Minimum Fungicidal Concentration (MFC) of Selected 1,2,4-Triazole Derivatives
| Compound | Fungal Strain | MFC (µg/mL) | Reference |
| Voriconazole | Aspergillus spp. | Consistently higher than MIC | [12] |
| Itraconazole | Aspergillus spp. | Consistently higher than MIC | [12] |
| Posaconazole | Aspergillus spp. | Superior to other triazoles | [12] |
| Ravuconazole | Aspergillus spp. | Consistently higher than MIC | [12] |
| Compound 2h | Candida spp. | 0.03 - 0.06 mM | [13] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A document for yeast and M38-P for filamentous fungi.[14]
Materials:
-
Test 1,2,4-triazole derivatives
-
Standard antifungal agents (e.g., fluconazole, itraconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Stock Solutions: Dissolve the 1,2,4-triazole derivatives in DMSO to prepare a stock solution (e.g., 10 mg/mL). Further dilute in RPMI-1640 medium to achieve the desired starting concentration.
-
Inoculum Preparation:
-
For Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[1] Dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[15]
-
For Filamentous Fungi (Aspergillus spp.): Culture the fungus on potato dextrose agar slants at 35°C for 72 hours, followed by 4 days at 25°C.[14] Cover the colonies with sterile saline and gently scrape the surface. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.[14]
-
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds and standard antifungals in the 96-well plates using RPMI-1640 medium. The final volume in each well should be 100 µL. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.[1]
-
Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL. Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[1][14]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.[1][8] This can be determined visually or by reading the optical density at 530 nm with a microplate reader.[1]
Protocol 2: Disk Diffusion Assay
This method is a qualitative or semi-quantitative test for antifungal susceptibility.
Materials:
-
Test 1,2,4-triazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Fungal strains
-
Sabouraud Dextrose Agar plates
-
Sterile saline (0.85%)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation: Uniformly streak the fungal suspension onto the surface of the Sabouraud Dextrose Agar plates using a sterile cotton swab.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound solution (e.g., 50 µg/mL and 100 µg/mL).[15] Allow the solvent to evaporate completely. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater antifungal activity.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol determines the lowest concentration of an antifungal agent that kills the fungus.
Procedure:
-
Perform MIC Test: First, determine the MIC of the compound using the broth microdilution method as described above.
-
Subculturing: After the MIC is determined, take a 20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC) and from the positive growth control well.[12]
-
Plating: Spot the aliquots onto a fresh Sabouraud Dextrose Agar plate.
-
Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in the subculture from the growth control well.[12]
-
MFC Determination: The MFC is the lowest concentration of the compound from which there is no fungal growth on the subculture plate, representing approximately 99-99.5% killing activity.[12]
Visualizations
Caption: Experimental workflow for in vitro antifungal screening.
Caption: Inhibition of the ergosterol biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Activities of Investigational Triazoles against Fusarium Species: Effects of Inoculum Size and Incubation Time on Broth Microdilution Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
Application Notes and Protocols for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in Corrosion Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole derivatives are a well-established class of organic compounds that have demonstrated significant efficacy as corrosion inhibitors for a variety of metals and alloys in aggressive acidic environments. Their inherent molecular structure, featuring a five-membered ring with three nitrogen atoms and lone pair electrons, facilitates strong adsorption onto metal surfaces. This adsorption forms a protective barrier that mitigates the corrosive effects of the surrounding medium. This document provides detailed application notes and experimental protocols for the evaluation of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a potential corrosion inhibitor.
Disclaimer: Direct experimental data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine as a corrosion inhibitor is limited in publicly available literature. The quantitative data and protocols presented herein are based on studies of structurally similar 4-amino-1,2,4-triazole derivatives and are intended to serve as a comprehensive guide for research and development.
Anticipated Performance and Mechanism of Action
The molecular structure of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine suggests a high potential for corrosion inhibition. The presence of multiple heteroatoms (nitrogen and oxygen) with lone pairs of electrons, combined with the triazole ring, provides numerous active centers for adsorption onto a metal surface. The proposed mechanism of inhibition involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive species. This adsorption can occur through both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the vacant d-orbitals of the metal).
Data Presentation: Performance of Analogous Triazole Derivatives
The following tables summarize the corrosion inhibition performance of structurally related 4-amino-1,2,4-triazole derivatives on mild steel and carbon steel in acidic media, as determined by various experimental techniques. This data provides a benchmark for the expected efficacy of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Table 1: Inhibition Efficiency of 4-Amino-1,2,4-Triazole Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | 0.0001 | 1 M HCl | 30 | 92.7 | [1] |
| MPDTT | 0.0005 | 1 M HCl | 30 | 96.1 | [1] |
| MPDTT | 0.001 | 1 M HCl | 30 | 94.3 | [1] |
| 3,5-di(4-tolyl)-4-amino-1,2,4-triazole (4-DTAT) | 0.0001 | 1 M HCl | 35 | 95 | |
| 2-(((4H-1,2,4-triazol-4-yl)imino)methyl)-4-bromophenol | 0.001 | 1 M HCl | 25 | 90.55 | [2] |
Table 2: Electrochemical Parameters for Carbon Steel in 1 M HCl with and without Triazole Inhibitors
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | -507 | 1056 | - | [3] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 0.0005 | -491 | 51.7 | 95.1 | [3] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 0.0005 | -499 | 70.8 | 93.3 | [3] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Carbon Steel in 1 M HCl
| Inhibitor | Concentration (M) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 45.1 | 165.3 | - | [3] |
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 0.0005 | 989.2 | 42.1 | 95.4 | [3] |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 0.0005 | 750.8 | 55.8 | 94.0 | [3] |
Experimental Protocols
Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine (A Proposed Route)
A plausible synthetic route for the title compound can be adapted from the synthesis of related 1-(alkoxymethyl)-1,2,4-triazole derivatives.[4]
Caption: Proposed synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Protocol:
-
Preparation of N',N'-bis(methoxyacetyl)hydrazine: Methoxyacetic acid is reacted with thionyl chloride to form methoxyacetyl chloride. The resulting acid chloride is then reacted with hydrazine hydrate in a suitable solvent (e.g., dichloromethane) at low temperature to yield the dihydrazide.
-
Cyclization to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine: The dihydrazide is heated with an excess of hydrazine hydrate. The reaction mixture is refluxed for several hours. Upon cooling, the product is expected to precipitate and can be purified by recrystallization.
Characterization of the synthesized compound should be performed using standard analytical techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Corrosion Inhibition Evaluation
The following diagram illustrates a general workflow for assessing the performance of a corrosion inhibitor.
References
Application Notes & Protocols: Synthesis of 1,2,4-Triazole-Thioether Derivatives
Introduction
Derivatives of 1,2,4-triazole are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[1][2] The incorporation of a thioether linkage to the 1,2,4-triazole scaffold often enhances biological activity, leading to compounds with potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] This document provides detailed protocols for established methods of synthesizing 1,2,4-triazole-thioether derivatives, tailored for researchers in medicinal chemistry and drug development. The methods outlined include a classical multi-step synthesis, an efficient one-pot procedure, and a general protocol for the final S-alkylation step.
General Structure of 1,2,4-Triazole-Thioether Derivatives
The core structure consists of a five-membered 1,2,4-triazole ring, to which a sulfur atom is attached, forming a thioether bond. Various substituents can be present on the triazole ring and the thioether moiety, denoted as R¹, R², and R³.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve the yield and purity of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, presented in a question-and-answer format. The proposed synthesis involves two key stages: (1) Formation of methoxyacetylhydrazide from an ester and hydrazine, and (2) Cyclization of the hydrazide to form the target 4-amino-1,2,4-triazole.
Step 1: Synthesis of Methoxyacetylhydrazide
-
Q1: My yield of methoxyacetylhydrazide is lower than expected. What are the potential causes?
-
A1: Low yields in this step are often due to an incomplete reaction or losses during workup. Ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). Using a slight excess of hydrazine hydrate can help drive the reaction forward. During workup, the product may have some solubility in the solvent used for washing or recrystallization; cooling the recrystallization mixture thoroughly in an ice bath can help maximize recovery.
-
-
Q2: How can I be sure the initial ester (e.g., methyl methoxyacetate) has been fully consumed?
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A2: The most effective method is TLC. Spot the reaction mixture alongside a sample of the starting ester. The disappearance of the starting material spot indicates the reaction is complete. You can also use proton NMR (¹H-NMR) on a small, worked-up aliquot of the reaction mixture; the characteristic singlet of the methyl ester group should be absent in the final hydrazide product.
-
Step 2: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
-
Q3: The final yield of the 4-amino-1,2,4-triazole is poor. What is the most likely reason?
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A3: Poor yields in the cyclization step can be attributed to several factors:
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Incomplete Reaction: The self-condensation of hydrazides often requires high temperatures (150-250°C) and sufficient time (4-12 minutes under microwave conditions to several hours for conventional heating).[1] Ensure your reaction conditions are vigorous enough.
-
Side Product Formation: A common side reaction is the formation of a 2,5-bis(methoxymethyl)-1,3,4-oxadiazole. This occurs through the elimination of a hydrazine molecule instead of water between two hydrazide molecules.
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Purification Losses: The product might be partially soluble in the recrystallization solvent. Concentrate the mother liquor and attempt a second crystallization to recover more product.
-
-
-
Q4: My TLC plate shows multiple products after the cyclization reaction. How do I identify them?
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A4: In a typical reaction mixture, you might see the following:
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Starting Material: Residual methoxyacetylhydrazide.
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Desired Product: The 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
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Side Product: The 2,5-bis(methoxymethyl)-1,3,4-oxadiazole. The polarity of these compounds generally decreases in the order: hydrazide > 4-amino-1,2,4-triazole > 1,3,4-oxadiazole. Characterization of the isolated spots by mass spectrometry or NMR will be necessary for definitive identification.
-
-
-
Q5: The cyclization reaction seems to stall and does not proceed to completion. What can I do to improve it?
-
A5: If the reaction stalls, consider the following adjustments:
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Increase Temperature: High temperatures are often necessary. Using a high-boiling solvent like diethylene glycol can facilitate this.[2]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1]
-
Solvent-Free Conditions: Heating the hydrazide neat (without solvent) at or above its melting point can also be an effective method.
-
-
Frequently Asked Questions (FAQs)
-
Q: What is the general mechanism for the formation of a 4-amino-1,2,4-triazole from an acylhydrazide?
-
A: The reaction is a self-condensation. It is proposed that one molecule of the acylhydrazide acts as a nucleophile (via its terminal -NH2 group) and attacks the electrophilic carbonyl carbon of a second acylhydrazide molecule. This is followed by a series of intramolecular cyclization and dehydration steps to form the stable 1,2,4-triazole ring.
-
-
Q: What are the most critical parameters to control to maximize the yield of the desired 4-amino-1,2,4-triazole?
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A: Temperature and reaction time are the most critical factors. Insufficient heat or time will lead to an incomplete reaction, while excessive heat or time can lead to degradation or the formation of unwanted side products. The purity of the starting methoxyacetylhydrazide is also crucial, as impurities can interfere with the cyclization.
-
-
Q: How can I confirm the final structure of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine?
-
A: A combination of spectroscopic methods is recommended:
-
¹H & ¹³C-NMR: To confirm the chemical structure, including the presence of the methoxymethyl groups and the signals corresponding to the triazole ring carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch of the amino group and the C=N bonds of the triazole ring.
-
-
Factors Influencing Yield in Analogous Syntheses
| Parameter | Condition | Effect on Yield | Rationale & Citation |
| Reaction Type | Microwave Irradiation vs. Conventional Heating | Microwave often provides higher yields in shorter times. | Rapid, uniform heating minimizes side product formation and reduces reaction time from hours to minutes.[1] |
| Reactant Ratio | Use of excess hydrazine hydrate in hydrazide formation | Can improve yield. | Drives the initial hydrazide formation to completion according to Le Chatelier's principle.[3] |
| Solvent | High-boiling solvents (e.g., diethylene glycol) or solvent-free | Can improve yield for high-temperature cyclizations. | Allows for the high temperatures required for efficient cyclization while maintaining a liquid phase.[2] |
| Purity | High purity of starting acylhydrazide | Crucial for high yield. | Impurities can lead to undesired side reactions, complicating purification and lowering the yield of the target molecule. |
Detailed Experimental Protocols
The following are representative protocols based on established methodologies for the synthesis of analogous compounds.
Protocol 1: Synthesis of Methoxyacetylhydrazide
-
Materials:
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Methyl methoxyacetate
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Hydrazine hydrate (~64% or anhydrous)
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Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl methoxyacetate (1.0 eq) in methanol.
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Add hydrazine hydrate (1.2 eq) to the solution.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using TLC.[3]
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/ether mixture) to yield pure methoxyacetylhydrazide as a crystalline solid.
-
Protocol 2: Synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
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Materials:
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Methoxyacetylhydrazide
-
High-boiling solvent (optional, e.g., diethylene glycol)
-
-
Procedure (Conventional Heating):
-
Place methoxyacetylhydrazide (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the hydrazide under a nitrogen atmosphere. The reaction can be run neat (solvent-free) by heating to 160-180°C, or in a high-boiling solvent like diethylene glycol.[2]
-
Maintain the temperature for 4-8 hours, monitoring by TLC until the starting hydrazide is consumed.
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Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
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If a solvent was used, the product can be precipitated by pouring the cooled reaction mixture into water.
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Collect the crude solid by vacuum filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain the pure 4-amino-1,2,4-triazole.
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Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
References
Troubleshooting solubility issues with 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Welcome to the technical support center for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine?
Q2: Which organic solvents are recommended for creating a stock solution?
A2: For creating a high-concentration stock solution, it is recommended to start with polar aprotic solvents. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent starting points as they are known to be effective solvents for a wide range of triazole derivatives[2]. For less polar applications, chlorinated solvents like chloroform might also be effective[2].
Q3: My compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This phenomenon is known as "precipitation upon dilution" and is a common issue for compounds with low aqueous solubility[3]. While your compound is soluble in the organic stock solvent, its concentration exceeds its solubility limit in the final aqueous buffer, causing it to crash out of solution.
Q4: How can I prevent precipitation upon dilution into my aqueous assay buffer?
A4: There are several strategies you can employ:
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Optimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 0.5%, to minimize its impact while maintaining solubility[3].
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Use a Co-solvent: Preparing the stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can sometimes improve solubility in the final aqueous medium[3].
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Perform Serial Dilutions: Instead of a single large dilution, a stepwise, serial dilution can help prevent the compound from precipitating[3].
Q5: Are there more advanced methods to improve aqueous solubility for in vivo studies?
A5: Yes, for more challenging solubility issues, especially for in vivo applications, several formulation strategies can be considered. These include complexation with cyclodextrins, which can encapsulate the hydrophobic molecule and increase its aqueous solubility[3]. Other techniques involve the use of co-solvents, surfactants, or creating solid dispersions[4][5].
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: The compound does not fully dissolve in the initial organic solvent.
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Question: I am trying to make a 10 mM stock solution in DMSO, but I can still see solid particles. What should I do?
-
Answer:
-
Gentle Heating: Try gently warming the solution to 37°C. The solubility of many compounds, including 1,2,4-triazoles, tends to increase with temperature[1].
-
Sonication: Use a bath sonicator to break up any aggregates and facilitate dissolution.
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Try a Different Solvent: If the compound remains insoluble, consider trying an alternative solvent such as DMF or N-methyl-2-pyrrolidone (NMP)[3].
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Lower the Concentration: If the above steps fail, you may need to prepare a more dilute stock solution.
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Problem 2: The compound dissolves initially but crashes out of the stock solution upon storage.
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Question: My stock solution in DMSO was clear, but after storing it at -20°C, I see crystals. What is the cause and how can I fix it?
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Answer:
-
Storage Temperature: DMSO freezes at +18.5°C. Storing a high-concentration DMSO stock at -20°C can cause the compound to precipitate out as the solvent freezes and thaws. It is often better to store DMSO stocks at room temperature in a desiccator or at 4°C.
-
Re-dissolving: Before use, bring the stock solution to room temperature and ensure the compound has fully re-dissolved. Gentle warming and vortexing can help.
-
Consider an Alternative Solvent: If precipitation upon storage persists, consider using a solvent with a lower freezing point, like ethanol, if it is compatible with your compound and downstream application.
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Quantitative Solubility Data (Illustrative Example)
Since specific experimental data for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine is not available, the following table provides an illustrative example of solubility data that might be expected for a similar triazole derivative.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| Water | < 0.1 | < 0.5 | Sparingly soluble |
| PBS (pH 7.4) | < 0.1 | < 0.5 | Sparingly soluble |
| Ethanol | ~10 | ~54 | Soluble |
| Methanol | ~15 | ~81 | Soluble |
| DMSO | > 50 | > 268 | Freely Soluble |
| DMF | > 50 | > 268 | Freely Soluble |
| Chloroform | ~5 | ~27 | Moderately Soluble |
Note: This data is for illustrative purposes and should be experimentally verified for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weigh the Compound: Accurately weigh the desired amount of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the solution thoroughly. If necessary, use gentle warming (not exceeding 40°C) and/or sonication to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no solid particles remaining.
-
Storage: Store the stock solution in a tightly sealed vial at the appropriate temperature (room temperature or 4°C for DMSO stocks is often recommended over freezing).
Protocol 2: Dilution into Aqueous Buffer
-
Pre-warm Buffer: Warm the aqueous buffer to the final assay temperature.
-
Prepare Intermediate Dilutions: If a high dilution factor is required, perform one or more serial dilutions in the organic stock solvent first.
-
Final Dilution: While vortexing the aqueous buffer, add the stock solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the aqueous solution is low and compatible with your experimental system (typically <0.5% for cell-based assays).
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: Purification of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. The information is compiled from established purification methodologies for structurally related 1,2,4-triazole derivatives and general principles for the purification of polar, nitrogen-containing heterocyclic compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Issue 1: Oiling out during recrystallization.
-
Question: My compound precipitates as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.
-
Solution 1: Re-dissolve and cool slowly. Heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool very slowly to room temperature, followed by gradual cooling in an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.
-
Solution 2: Use a solvent mixture. A common technique is to use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization. For a polar compound like a triazole amine, solvent systems like ethanol/water, methanol/diethyl ether, or acetone/hexane could be effective.[1][2]
-
Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Issue 2: Compound is not separating well on a silica gel column.
-
Question: I'm having trouble separating my target compound from impurities using column chromatography. What can I do?
-
Answer: Poor separation on a silica gel column can be due to several factors, including an inappropriate solvent system or interactions between the compound and the stationary phase.
-
Solution 1: Optimize the solvent system. The ideal solvent system should give your target compound an Rf value of 0.2-0.4 on a TLC plate and maximize the separation from impurities.[3] For polar compounds, you may need to use a more polar eluent. A common strategy for basic compounds like amines is to add a small amount of a modifier to the mobile phase, such as triethylamine (0.1-1%), to reduce tailing and improve peak shape.[3]
-
Solution 2: Use a different stationary phase. If your compound is highly polar, it may be adsorbing too strongly to the silica gel. Consider using a less active stationary phase like alumina (neutral or basic) or reverse-phase silica (C18), where a polar mobile phase (e.g., water/acetonitrile) is used.[3][4]
-
Solution 3: Dry loading. If your compound is not very soluble in the eluent, it may precipitate at the top of the column, leading to poor separation. In such cases, "dry loading" is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[5]
-
Issue 3: The purified compound still shows impurities by NMR or LC-MS.
-
Question: After purification, I still see evidence of impurities. What are the likely culprits and how can I remove them?
-
Answer: Persistent impurities could be starting materials, reagents, or byproducts from the synthesis. The synthesis of 4-amino-1,2,4-triazoles can sometimes result in the formation of dihydrazide intermediates or other isomeric triazoles.
-
Solution 1: Multiple purification steps. A single purification technique may not be sufficient. Consider a sequential approach, for example, an initial recrystallization to remove the bulk of the impurities, followed by column chromatography for fine purification.
-
Solution 2: Acid-base extraction. If the impurities are not basic like your 4-amino-triazole, an acid-base extraction could be effective. Dissolve the crude product in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to protonate and extract your amine into the aqueous layer. The aqueous layer can then be basified and your product re-extracted with an organic solvent.
-
Solution 3: Recrystallization from a different solvent system. The solubility of your compound and its impurities can vary significantly in different solvents. Trying a different solvent or solvent pair for recrystallization may leave the persistent impurity in the mother liquor.
-
FAQs
Q1: What are the best recrystallization solvents for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine?
Q2: What is a good starting solvent system for column chromatography?
A2: For a compound with the expected polarity of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine on a silica gel column, a good starting point would be a mixture of a relatively nonpolar solvent and a polar solvent. Ethyl acetate/hexane or dichloromethane/methanol are common choices. Start with a low percentage of the more polar solvent and gradually increase the polarity while monitoring the elution by TLC. For this amine-containing compound, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent peak tailing.[3]
Q3: My compound seems to be degrading on the silica gel column. What should I do?
A3: Amine-containing compounds can sometimes be unstable on acidic silica gel.[4] You can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have formed. If it is degrading, you can try deactivating the silica gel by adding a small percentage of triethylamine to your eluent.[3] Alternatively, using a different stationary phase like neutral or basic alumina, or Florisil, can be a solution.[4]
Q4: What are the expected impurities from the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles?
A4: The synthesis of 4-amino-1,2,4-triazoles can have side products. Depending on the synthetic route, common impurities may include unreacted starting materials, dihydrazide intermediates, and potentially isomeric triazoles.[6] If the synthesis involves the reaction of a carboxylic acid with hydrazine, an excess or deficiency of one reagent can lead to impurities.[7]
Quantitative Data Summary
The following table summarizes data for related 1,2,4-triazole compounds, which can serve as a reference.
| Compound Name | Purification Method | Solvent/Eluent | Yield (%) | Purity (%) | Melting Point (°C) |
| 4-Amino-1,2,4-triazole | Recrystallization | Isopropanol | 85-91 | >99.5 | - |
| 3,5-Diphenyl-4-(4-methoxybenzylamino)-4H-1,2,4-triazole | Recrystallization | Ethyl acetate | - | - | - |
| 1-(methoxymethyl)-1,2,4-triazole-3-carboxamide | Recrystallization | Ethanol-ethyl acetate | 87 | >98 | 146-147 |
| 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | Column Chromatography | Toluene-acetone with 1% triethylamine | 38.5 | - | - |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine in various solvents (e.g., ethanol, water, ethyl acetate, acetone) and solvent pairs (e.g., ethanol/water, acetone/hexane). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound. A good starting point could be ethyl acetate/hexane or dichloromethane/methanol, potentially with 0.5% triethylamine.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing method). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, perform a dry loading as described in the troubleshooting section.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate. You may choose to use a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Visualizations
Caption: Troubleshooting workflow for the purification of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. isres.org [isres.org]
- 7. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted-1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3,5-disubstituted-1,2,4-triazoles, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
| Probable Cause | Recommended Solutions |
| Incomplete reaction | - Increase reaction temperature incrementally and monitor progress using Thin Layer Chromatography (TLC).- Extend the reaction time.- For reactions that are sluggish at conventional heating, consider using microwave irradiation to potentially improve yields and reduce reaction times.[1][2] |
| Decomposition of starting materials or product | - If decomposition is suspected at high temperatures, attempt the reaction at a lower temperature for a longer duration.[3] |
| Purity of starting materials | - Ensure all starting materials, especially hydrazides which can be hygroscopic, are pure and dry. |
| Inefficient cyclization/dehydration | - For reactions requiring a dehydrating agent, ensure its potency and use an appropriate amount. Common dehydrating agents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA). |
Problem 2: Formation of 1,3,4-Oxadiazole as a Major Byproduct
The formation of a 1,3,4-oxadiazole is a common side reaction, particularly when using acylhydrazides, as it represents a competing cyclization pathway.
| Probable Cause | Recommended Solutions |
| Presence of water | - Ensure strictly anhydrous (dry) reaction conditions. Dry all glassware thoroughly and use anhydrous solvents. |
| High reaction temperature | - Lowering the reaction temperature often favors the formation of the 1,2,4-triazole over the 1,3,4-oxadiazole.[3] |
| Choice of cyclizing/dehydrating agent | - The choice of the acylating or dehydrating agent can significantly influence the reaction pathway. Experiment with different reagents (e.g., POCl₃ vs. PPA) to determine the optimal conditions for your specific substrates. |
Problem 3: Formation of an Isomeric Mixture of 1,2,4-Triazoles
In syntheses involving unsymmetrical intermediates, such as the Einhorn-Brunner or unsymmetrical Pellizzari reactions, the formation of regioisomers can be a significant issue.
| Probable Cause | Recommended Solutions |
| Lack of regioselectivity in the reaction | - In the Einhorn-Brunner reaction , regioselectivity is influenced by the electronic properties of the acyl groups on the imide. The acyl group derived from the stronger carboxylic acid will preferentially be at the 3-position of the triazole ring.[4] To favor a specific isomer, redesign the imide with one acyl group being significantly more electron-withdrawing.[5] - For unsymmetrical Pellizzari reactions , high temperatures can lead to acyl interchange, resulting in a mixture of triazoles.[1] Running the reaction at the lowest effective temperature can help minimize this. |
| Post-synthesis isomerization | - High temperatures can sometimes cause thermal rearrangement of the triazole ring. If this is suspected, conduct the reaction at a lower temperature.[3] |
Problem 4: Difficulty in Product Purification
| Probable Cause | Recommended Solutions |
| Similar physical properties of products and byproducts | - Column Chromatography: This is a powerful technique for separating compounds with different polarities. For 1,2,4-triazoles and 1,3,4-oxadiazoles, which often have different polarities, a silica gel column with a gradient elution of hexane/ethyl acetate or chloroform/methanol can be effective.[6] - Recrystallization: If the desired triazole and byproducts have different solubilities in a particular solvent, recrystallization can be an effective purification method. Experiment with different solvents to find one that selectively crystallizes the desired product. |
| Separation of regioisomers | - High-Performance Liquid Chromatography (HPLC): For separating closely related isomers, HPLC can be a very effective method.[1] Chiral HPLC may be necessary for separating enantiomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 3,5-disubstituted-1,2,4-triazoles and what are their potential side reactions?
A1: The most common methods include the Pellizzari reaction and the Einhorn-Brunner reaction.
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide.[2] A major challenge, especially in unsymmetrical reactions, is the formation of a mixture of isomeric 1,2,4-triazoles due to acyl interchange at high temperatures.[1]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles from the condensation of an imide with an alkyl hydrazine.[4] When using an unsymmetrical imide, it typically yields an isomeric mixture of products.[4]
Q2: How can I definitively distinguish between the 3,5-disubstituted-1,2,4-triazole and the 2,5-disubstituted-1,3,4-oxadiazole byproduct?
A2: Spectroscopic methods are essential for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show different chemical shifts for the ring protons and carbons.
-
Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns may differ.
-
Infrared (IR) Spectroscopy: The C-N and C-O stretching frequencies in the heterocyclic rings will differ.
Q3: Are there modern, more selective methods for synthesizing 3,5-disubstituted-1,2,4-triazoles?
A3: Yes, modern catalytic methods often offer better regioselectivity. For instance, catalyst-controlled [3+2] cycloaddition reactions of isocyanides with diazonium salts can selectively produce 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the metal catalyst used (e.g., Ag(I) vs. Cu(II)).[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative)
This table provides a general guide on how to favor the formation of the desired 1,2,4-triazole over the 1,3,4-oxadiazole byproduct.
| Reaction Parameter | Condition Favoring 1,2,4-Triazole | Condition Favoring 1,3,4-Oxadiazole |
| Temperature | Lower Temperature | Higher Temperature |
| Reaction Time | Optimized (avoid prolonged heating) | Prolonged Heating |
| Solvent | Anhydrous | Protic or wet solvents |
| Dehydrating Agent | Milder conditions | Harsher dehydrating agents (e.g., excess POCl₃) |
Experimental Protocols
Protocol 1: General Procedure for the Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a symmetrical Pellizzari reaction to avoid the formation of isomeric side products.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or neat (solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C.[1]
-
Maintain this temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the reaction was performed without a solvent, the resulting solid can be triturated with a solvent like ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[1]
Protocol 2: General Procedure for the Einhorn-Brunner Synthesis of a 1,2,4-Triazole
Materials:
-
Unsymmetrical Imide (e.g., N-acetylbenzamide)
-
Substituted Hydrazine (e.g., phenylhydrazine)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the unsymmetrical imide (1.0 equivalent) and the substituted hydrazine (1.1 equivalents) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
The regioisomeric ratio can be determined by ¹H NMR or LC-MS analysis.
-
Purify the desired isomer by column chromatography or fractional recrystallization.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. isres.org [isres.org]
Technical Support Center: Recrystallization of 4-Amino-1,2,4-Triazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of 4-amino-1,2,4-triazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 4-amino-1,2,4-triazole?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For 4-amino-1,2,4-triazole, several solvents have proven effective. Isopropanol is a highly recommended solvent, capable of yielding purities of at least 99.9%.[1] Ethanol is also commonly used for recrystallizing 4-amino-1,2,4-triazole derivatives.[2] The compound is also soluble in water and methanol.[3][4] A mixed solvent system, such as ethanol/water, can also be effective.
Q2: How can I improve the yield of my recrystallized 4-amino-1,2,4-triazole product?
A2: Low yields are a common issue in recrystallization. To improve your yield, consider the following:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve your crude product. Using an excessive amount of solvent is a frequent cause of low recovery.
-
Recover a Second Crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second batch of crystals.[5]
-
Ensure Adequate Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation before filtration.
-
Pre-heat Glassware: When performing a hot filtration to remove insoluble impurities, pre-heating the funnel and receiving flask can prevent premature crystallization and loss of product.
Q3: My recrystallized 4-amino-1,2,4-triazole compound is still impure. What are the possible reasons?
A3: If impurities persist after recrystallization, it could be due to a few factors:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. A slow cooling process is crucial for forming pure crystals.
-
Similar Solubility of Impurities: If the impurities have solubility characteristics very similar to the desired compound, recrystallization may not be an effective purification method. In such cases, alternative techniques like column chromatography should be considered.
-
"Oiling Out": The compound may separate from the solution as a liquid (an oil) instead of solid crystals.[6] This is more likely if the compound is highly impure or has a low melting point relative to the solvent's boiling point. If this happens, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.
Q4: My 4-amino-1,2,4-triazole compound is not crystallizing from the solution, even after cooling. What should I do?
A4: Failure to crystallize can often be resolved with the following techniques:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: If you have a pure crystal of your compound, add a single "seed crystal" to the solution to initiate crystallization.
-
Concentrate the Solution: If the solution is too dilute, you may need to evaporate some of the solvent to increase the concentration of your compound.
-
Add an Anti-Solvent: If you are using a single solvent system, you can try adding a second solvent (an "anti-solvent") in which your compound is insoluble, dropwise, until the solution becomes turbid. Then, heat the solution until it is clear again and allow it to cool slowly.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the recrystallization of 4-amino-1,2,4-triazole compounds.
Problem: Low Yield
| Possible Cause | Solution |
| Too much solvent used | Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. |
| Compound is too soluble in the chosen solvent | Select a different solvent or use a mixed solvent system. |
| Premature crystallization during hot filtration | Pre-heat the filtration apparatus (funnel and receiving flask). |
| Inadequate cooling | Ensure the solution is cooled sufficiently, including the use of an ice bath, before filtration. |
| Product loss during transfers | Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product. |
Problem: Product is Still Impure
| Possible Cause | Solution |
| Rapid cooling | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Impurities have similar solubility | Consider using a different purification technique, such as column chromatography. |
| "Oiling out" | Re-heat the solution, add a small amount of additional solvent, and cool more slowly. |
Problem: No Crystals Form
| Possible Cause | Solution |
| Solution is too dilute | Evaporate some of the solvent to increase the concentration. |
| Nucleation is not occurring | Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Incorrect solvent | Perform small-scale solubility tests to find a more suitable solvent or solvent system. |
Data Presentation: Solvent Selection for 4-Amino-1,2,4-Triazole Recrystallization
The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
| Solvent | Solubility of 4-Amino-1,2,4-triazole | Notes |
| Isopropanol | Good solubility when hot, lower when cold.[1] | A patent describes a detailed protocol yielding a purity of at least 99.9%.[1] |
| Water | Highly soluble (810 g/L at 20°C).[3][7] | Due to high solubility at room temperature, it may not be ideal for achieving high yields unless used in a mixed solvent system. |
| Methanol | Soluble (0.1 g/mL).[3][4] | Good solubility may lead to lower yields if used as a single solvent. |
| Ethanol | Soluble. | Commonly used for recrystallizing 4-amino-1,2,4-triazole and its derivatives.[2] Often used in combination with water. |
| Glacial Acetic Acid | Used as a solvent for the synthesis of derivatives.[8] | May not be a typical recrystallization solvent due to its reactivity. |
| Chloroform | Used for washing crude product.[8] | Likely a poor solvent for recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of 4-Amino-1,2,4-triazole from Isopropanol [1]
-
Dissolution: Dissolve the crude 4-amino-1,2,4-triazole in isopropanol by heating the mixture to approximately 75°C. Use the minimum amount of isopropanol required to fully dissolve the solid.
-
Cooling: Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.
-
Further Cooling: Place the flask in an ice bath to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any remaining impurities.
-
Drying: Dry the purified crystals.
-
Second Crop (Optional): The filtrate can be concentrated by evaporating a portion of the isopropanol and repeating the cooling and filtration steps to recover a second crop of crystals. This process has been reported to achieve a yield of up to 91% with a purity of 99.4%.[5]
Protocol 2: Synthesis and Purification of a 4-Amino-1,2,4-triazole Schiff Base Derivative [8]
This protocol describes the synthesis and subsequent purification of a derivative, which includes washing and purification steps that are relevant to recrystallization principles.
-
Synthesis: Dissolve 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine (0.22 g) and 4-amino-1,2,4-triazole (0.47 g) in 10 mL of glacial acetic acid. Heat the reaction mixture to 118°C and reflux for 4 hours.
-
Precipitation: After the reaction, filter the solution and precipitate the crude product on ice.
-
Drying: Dry the crude product in a vacuum.
-
Washing: Wash the crude solid with ethanol and then with chloroform.
-
Purification: Further purify the product by silica gel column chromatography.
Visualizations
References
- 1. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 2. ijcrt.org [ijcrt.org]
- 3. dharoyapharma.com [dharoyapharma.com]
- 4. 4-Amino-1,2,4-triazole, 99% | Fisher Scientific [fishersci.ca]
- 5. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 4 Amino 1,2,4 Triazole - Riddhi Pharma [riddhipharmaindia.com]
- 8. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Copper-Catalyzed Triazole Synthesis
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their triazole synthesis experiments, ensuring high efficiency and yield.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This guide provides a systematic approach to identifying and resolving common issues that lead to poor outcomes in CuAAC reactions. The questions below address specific problems you might encounter during your experiments.
Q1: My CuAAC reaction has a very low yield or has failed completely. What are the primary factors I should investigate?
Low yields in CuAAC reactions can often be traced back to a few critical factors. The most common culprits are catalyst inactivation, poor reagent quality, and suboptimal reaction conditions.[1] A systematic check of these components is the first step in troubleshooting.
Initial Checks:
-
Catalyst Activity: The reaction is catalyzed by Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]
-
Reagent Integrity: The purity of your azide and alkyne starting materials is crucial. Impurities can inhibit the catalyst or participate in side reactions.[1] Azides, in particular, can be unstable.[1]
-
Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly hamper reaction efficiency.[1]
Q2: I suspect my copper catalyst is inactive. How can I ensure I have active Cu(I) throughout the reaction?
Maintaining the copper catalyst in its active Cu(I) oxidation state is paramount for a successful reaction.
Solutions for Maintaining Active Catalyst:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) using a reducing agent. Sodium ascorbate is a popular choice and should always be prepared fresh, as it can degrade over time.[1][2]
-
Degas Solvents: Dissolved oxygen in your solvents can oxidize Cu(I) to Cu(II).[2] It is highly recommended to degas all solvents by sparging with an inert gas like argon or nitrogen.[1]
-
Work Under an Inert Atmosphere: For particularly sensitive substrates or to maximize yield, performing the reaction under an inert atmosphere (e.g., in a glovebox) provides the best protection against oxygen.[1]
-
Employ a Stabilizing Ligand: Nitrogen-based ligands are essential for stabilizing the Cu(I) catalyst, preventing oxidation, and increasing its solubility.[2][3][4]
Frequently Asked Questions (FAQs)
Catalyst and Reagents
Q3: Which copper source is best for my reaction?
The choice of copper source can influence the reaction yield.[2] While Cu(II) salts like CuSO₄ are commonly used with a reducing agent, direct Cu(I) sources such as CuI or CuBr can also be effective.[2] However, be aware that Cu(I) salts can be sensitive to oxygen and may require handling under an inert atmosphere.[2]
Q4: How critical is the choice of ligand and the ligand-to-copper ratio?
The ligand is a crucial component for a successful CuAAC reaction.[2][5][6][7] It stabilizes the active Cu(I) catalyst and accelerates the reaction.[2][3][6]
-
Common Ligands: Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used.[4] THPTA is particularly favored for bioconjugation reactions due to its high water solubility.[1][4]
-
Ligand-to-Copper Ratio: This ratio is critical. An insufficient amount of ligand may not adequately protect the Cu(I) from oxidation, while a large excess of some ligands can inhibit the reaction.[2] A typical starting point is a 1:1 to 5:1 ligand-to-copper ratio.[2] For bioconjugations, a 5:1 ratio is often recommended to protect biomolecules from oxidation.[1]
Q5: What is the optimal order of addition for the reagents?
The order of reagent addition can significantly affect the outcome. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[4] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing your azide and alkyne substrates.[4]
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).[2][4][8] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[8]
Reaction Conditions and Optimization
Q6: How do I optimize the reaction conditions for my specific substrates?
To maximize your yield, it is advisable to systematically vary key parameters in a series of small-scale reactions.
| Parameter | Recommended Range for Optimization |
| Copper Concentration | 50 µM to 500 µM |
| Ligand:Copper Ratio | 1:1, 2:1, and 5:1 |
| Reducing Agent (Sodium Ascorbate) | 1 mM to 10 mM |
| Reactant Stoichiometry (Alkyne:Azide) | 1:1, 2:1, and 5:1 |
| Temperature | Room Temperature, 4°C (overnight), and 37°C |
| Table 1: Recommended parameter ranges for the optimization of CuAAC reactions. Data sourced from BenchChem technical resources.[2] |
Q7: Can the choice of solvent affect my reaction yield?
Yes, the solvent is an important consideration. The primary factor is the solubility of all reactants.[4] The CuAAC reaction is known to be effective in a wide range of solvents.[4] Mixtures of water with organic solvents like DMSO, THF, or tBuOH are commonly used.[4][8] For bioconjugation, aqueous buffers are typical.[4]
Q8: My starting materials are sterically hindered. What can I do to improve the yield?
Sterically hindered substrates can lead to slower reaction rates.[2] In such cases, consider the following adjustments:
-
Increase Reaction Time and/or Temperature: Gentle heating to 40-50°C can be applied if the reaction is sluggish.[2][4][8]
-
Increase Catalyst/Ligand Concentration: A higher concentration of the active catalyst can help to overcome steric hindrance.[2]
Side Reactions and Purification
Q9: I observe byproducts in my reaction. What are the common side reactions and how can I minimize them?
The most common side reaction is the oxidative homocoupling of the alkyne, known as Glaser coupling, which consumes your starting material.[1] This is often promoted by the presence of oxygen and an insufficient amount of reducing agent.[1] Ensuring your reaction is sufficiently deoxygenated and has an adequate concentration of sodium ascorbate can help minimize this.[1]
Q10: How can I effectively remove the copper catalyst from my final product?
Residual copper can be a concern, especially for biological applications due to its toxicity.[3][9] Several methods can be used for its removal:
-
Aqueous Wash with Chelating Agents: Washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA is a common and effective method.[6][9]
-
Copper Scavenging Resins: Resins like Cuprisorb can be used to bind and remove residual copper.[9]
-
Chromatography: For small molecules, purification can often be achieved via column chromatography.[1]
Experimental Protocols & Workflows
General Protocol for a Standard CuAAC Reaction
This protocol serves as a starting point and may require optimization for your specific substrates.
1. Stock Solutions:
-
Azide: 10 mM in a suitable solvent (e.g., DMSO, water).[4]
-
Alkyne: 10 mM in a suitable solvent (e.g., DMSO, water).[4]
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.[4]
-
Ligand (e.g., THPTA): 50 mM in water.[4]
-
Sodium Ascorbate: 100 mM in water (must be prepared fresh).[4]
2. Reaction Setup:
-
In a microcentrifuge tube, add the azide and alkyne solutions to achieve the desired final concentrations (e.g., 1 mM azide, 1.2 mM alkyne).[4]
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ solution and the THPTA ligand solution.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[4]
-
Gently mix the reaction and allow it to proceed at room temperature. Monitor for completion.
Troubleshooting Workflow for Low Yield
If you are experiencing low yields, follow this logical troubleshooting workflow to diagnose the potential issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Substituted 1,2,4-Triazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of substituted 1,2,4-triazole compounds.
I. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 1,2,4-triazoles. However, researchers often face challenges in spectral interpretation due to the unique electronic environment of the triazole ring and the influence of various substituents.
Frequently Asked Questions (FAQs)
Q1: What are the typical chemical shift ranges for 1,2,4-triazole ring protons and carbons?
A1: The chemical shifts for the triazole ring protons and carbons can vary depending on the substitution pattern, solvent, and the nature of the substituents. However, some general ranges can be expected. The triazole C-H proton typically appears as a singlet in the aromatic region of the ¹H NMR spectrum, often between 7.0 and 9.0 ppm. For 1,4-disubstituted 1,2,3-triazoles, the C5 carbon signal in the ¹³C NMR spectrum is often found in the range of 122.7 to 124.8 ppm. The specific environment of your substituted 1,2,4-triazole will dictate the precise chemical shifts.
Q2: Why is the triazole C-H proton signal in my ¹H NMR spectrum missing or very broad?
A2: Several factors can lead to a missing or broad triazole C-H signal. The triazole C-H proton can be acidic and may undergo exchange with residual D₂O or acidic traces in the NMR solvent, leading to signal broadening or disappearance. Additionally, molecular aggregation at high concentrations can cause peak broadening.
Q3: How do solvent, concentration, and temperature affect the NMR spectrum of my substituted 1,2,4-triazole?
A3: Solvent, concentration, and temperature can significantly influence the NMR spectra of triazoles.
-
Solvent: Changing the solvent can alter chemical shifts due to different analyte-solvent interactions.
-
Concentration: High concentrations can lead to aggregation, causing peak broadening.
-
Temperature: Lowering the temperature can sometimes sharpen signals by slowing down exchange processes.
Troubleshooting Guide: NMR Peak Assignment
If you are facing difficulties with NMR peak assignments, the following workflow can help.
II. Mass Spectrometry
Mass spectrometry (MS) is critical for determining the molecular weight and fragmentation patterns of substituted 1,2,4-triazoles, aiding in their identification and structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the common fragmentation pathways for the 1,2,4-triazole ring?
A1: The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method (e.g., EI, ESI), and the position and nature of substituents.[1] Under Electron Ionization (EI), a characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN to produce a major fragment ion at m/e 42 from the molecular ion at m/z 69.0653.[1] For substituted triazoles, fragmentation can be more complex, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion.[1]
Q2: How do different substituents affect the fragmentation pattern?
A2: Substituents play a major role in directing the fragmentation. For instance, N-phenyl derivatives can show cleavage of the phenyl group and further degradation of the triazole ring.[2] Proximity effects between substituents, especially at positions 1 and 4, can also lead to characteristic fragmentation patterns.[1]
Troubleshooting Guide: Mass Spectrometry Analysis
Common Mass Fragments of Substituted 1,2,4-Triazoles
| Fragment Description | Typical m/z | Notes |
| Protonated 1,2,4-triazole core | Varies | A consistent fragment across many derivatives, serving as a structural marker.[2] |
| Loss of HCN from the ring | M - 27 | A common fragmentation pathway, especially in EI-MS.[1] |
| Loss of N₂ from the ring | M - 28 | Can lead to the formation of a nitrilium ion.[1] |
Experimental Protocol: LC-ESI-MS
A typical protocol for analyzing 1,2,4-triazole derivatives by LC-ESI-MS is as follows:
-
Instrumentation: Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer.[1]
-
Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 μm particle size.[1]
-
Column Temperature: 40 °C.[1]
-
Mobile Phase: Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Positive.[1]
-
Drying Gas: Nitrogen at a flow rate of 10 L/min.[1]
-
Capillary Voltage: 4000 V.[1]
-
Fragmentor Voltage: Varied (e.g., 0, 100, 200 V) to induce fragmentation.[1]
-
Scan Range: m/z 100–1000.[1]
III. Isomerism and Tautomerism
Substituted 1,2,4-triazoles can exist as different isomers (positional or linkage) and tautomers, which complicates their characterization.
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between positional isomers of substituted 1,2,4-triazoles?
A1: Chromatographic techniques like TLC and HPLC are often effective for separating positional isomers.[3][4] The retention behavior can be correlated with the position and polarity of the substituent.[3] Spectroscopic methods, particularly 2D NMR (HMBC), can help in definitively assigning the substitution pattern by observing long-range correlations between substituents and the triazole ring.
Q2: My 1,2,4-triazole derivative can exist in multiple tautomeric forms. How do I determine the predominant form?
A2: The predominant tautomeric form can be influenced by the solvent, temperature, and the electronic nature of the substituents.[5] In the gas phase, the thione form of 1,2,4-triazole-3-thione is generally more stable than the thiol form.[6] A combination of spectroscopic techniques (NMR, UV-Vis) and theoretical calculations can be used to study the tautomeric equilibrium.[5] Solid-state NMR can be particularly useful for characterizing the tautomeric form present in the solid state.[7]
Logical Diagram for Tautomer and Isomer Identification
IV. Polymorphism
Polymorphism, the existence of a substance in multiple crystalline forms, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability.[8][9]
Frequently Asked Questions (FAQs)
Q1: Why is studying polymorphism important for 1,2,4-triazole derivatives?
A1: Different polymorphic forms of 1,2,4-triazole derivatives can exhibit significant variations in their physical, chemical, and biological properties.[8][9] This can impact drug efficacy and stability, making it crucial to identify and control the polymorphic form during drug development.[8]
Q2: What techniques are used to identify and characterize polymorphs?
A2: A variety of analytical techniques are employed to study polymorphism:
-
Powder X-ray Diffraction (PXRD): Used to identify and differentiate polymorphic forms based on their unique diffraction patterns.[9]
-
Differential Scanning Calorimetry (DSC): Analyzes thermal properties and phase transitions, revealing differences in melting points and thermal behaviors among polymorphs.[9]
-
Single-Crystal X-ray Diffraction: Provides detailed information about the molecular arrangement and intermolecular interactions within the crystal structure.[9]
Experimental Protocol: Characterization of Polymorphs
The following table summarizes the key experimental techniques for characterizing polymorphs of 1,2,4-triazole derivatives.
| Technique | Purpose | Sample Experimental Conditions |
| PXRD | Identify and differentiate crystalline forms. | Data collected at room temperature using Cu Kα radiation. |
| DSC | Determine melting points and phase transition temperatures. | Heating rate of 10 °C/min under a nitrogen atmosphere. |
| Single-Crystal X-ray Diffraction | Determine the three-dimensional crystal structure. | Data collected at a specific temperature (e.g., 100 K or 298 K) using Mo Kα radiation. |
Crystallization Conditions for Different Polymorphs of 3-Nitro-1,2,4-triazole
| Solvent/Solvent System | Crystallization Method | Resulting Polymorph |
| Methanol | Slow Evaporation | Form I |
| Acetone | Slow Evaporation | Form I |
| Ethanol | Slow Evaporation | Form I |
| Ethyl Acetate | Slow Evaporation | Form I |
| Methanol & Ethyl Acetate (1:1) with hydroxylamine | Slow Evaporation | Form II |
This data is adapted from a study on 3-nitro-1,2,4-triazole and illustrates how crystallization conditions can influence the resulting polymorphic form.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.ncl.res.in [dspace.ncl.res.in]
- 8. ijmtlm.org [ijmtlm.org]
- 9. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
Preventing isomer formation during the synthesis of 1,2,4-triazoles
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing isomer formation during the synthesis of 1,2,4-triazoles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address specific challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in 1,2,4-triazole synthesis?
A1: The most common isomers are regioisomers, where substituents are positioned differently on the triazole ring. For instance, in the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles from unsymmetrical starting materials, you can obtain a mixture of the desired product and its corresponding regioisomer where the positions of the substituents at the 3 and 5 positions are swapped.[1] Another common impurity is the formation of 1,3,4-oxadiazoles, which can occur as a side reaction under certain conditions, particularly in reactions involving hydrazides.[2]
Q2: How do classical methods like the Einhorn-Brunner and Pellizzari reactions lead to isomer formation?
A2: In the Einhorn-Brunner reaction, the use of an unsymmetrical imide (where the two acyl groups are different) typically yields an isomeric mixture of 1,2,4-triazoles.[1] The regioselectivity is governed by the electronic properties of the acyl groups.[1] Similarly, the Pellizzari reaction, which involves the condensation of an amide and an acylhydrazide, is not inherently regioselective and can produce a mixture of isomeric 1,2,4-triazoles, especially with unsymmetrical precursors.[3][4] High reaction temperatures in the Pellizzari reaction can also promote acyl interchange, leading to a mix of products.[4]
Q3: What is the primary factor controlling regioselectivity in the Einhorn-Brunner reaction?
A3: The regioselectivity is mainly controlled by the electronic properties of the two acyl groups on the imide.[1] The incoming hydrazine's primary amine will preferentially attack the more electrophilic carbonyl carbon of the imide. This generally means the acyl group derived from the stronger carboxylic acid will end up at the 3-position of the 1,2,4-triazole ring.[1][5]
Q4: How can I improve regioselectivity in the Einhorn-Brunner reaction if I'm getting a nearly 1:1 mixture of isomers?
A4: To enhance regioselectivity, you should maximize the electronic difference between the two acyl groups of your imide starting material.[1] For example, using one strongly electron-withdrawing group and one electron-donating group will give better regiocontrol than using two groups with similar electronic properties.[1]
Q5: Are there modern synthetic methods that offer better control over isomer formation?
A5: Yes, modern catalyst-controlled methods, such as [3+2] cycloaddition reactions, often provide superior and more predictable regioselectivity.[6] For example, catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts can selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst used (e.g., Ag(I) or Cu(II)).[6]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers
| Probable Cause | Recommended Solution |
| Einhorn-Brunner Reaction: Similar electronic properties of the acyl groups on an unsymmetrical imide. | Maximize the electronic difference between the acyl groups. Use one electron-withdrawing and one electron-donating group.[1] |
| Pellizzari Reaction: High reaction temperatures promoting acyl interchange or transamination.[3] | Optimize the reaction temperature to the lowest effective point. Consider using microwave synthesis to shorten reaction times.[3] |
| General: Lack of regiocontrol in the chosen synthetic route. | Employ a more regioselective method, such as a catalyst-controlled [3+2] cycloaddition.[6] |
Issue 2: Formation of 1,3,4-Oxadiazole Side Products
| Probable Cause | Recommended Solution |
| Competing cyclization pathway of the hydrazide intermediate, often favored by certain conditions.[2] | Ensure strictly anhydrous reaction conditions. Lower the reaction temperature to favor triazole formation. The choice of acylating agent can also influence the reaction pathway.[2] |
Issue 3: Difficulty in Separating Isomers
| Probable Cause | Recommended Solution |
| Similar physicochemical properties (e.g., polarity, solubility) of the regioisomers. | Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography. High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column can also be effective.[3] Recrystallization: Systematically screen various solvents to find one that selectively crystallizes the desired isomer. Derivatization: If separation is challenging, consider a derivatization strategy on the crude mixture to alter the physical properties of one isomer, which may facilitate separation. |
Data Presentation
Table 1: Regioselectivity in Catalyst-Controlled [3+2] Cycloaddition of Isocyanides with Diazonium Salts
| Catalyst | Predominant Isomer | Yield (%) | Reference |
| Ag(I) | 1,3-disubstituted 1,2,4-triazole | High | [6] |
| Cu(II) | 1,5-disubstituted 1,2,4-triazole | High | [6] |
Table 2: Yields of 1,2,4-Triazoles via Einhorn-Brunner Reaction
| Diacylamine | Hydrazine | Product | Yield (%) | Reference |
| Dibenzamide | Phenylhydrazine | 1,3,5-triphenyl-1,2,4-triazole | Not Specified | [5] |
| Various | Various | Various 1,2,4-triazoles | Varies | [5] |
Note: Yields can vary significantly based on specific substrates, reaction conditions, and purification methods.
Experimental Protocols
Protocol 1: General Procedure for the Einhorn-Brunner Reaction
This protocol describes a general method for synthesizing 1,2,4-triazoles via the Einhorn-Brunner reaction.
Materials:
-
Unsymmetrical imide (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
Glacial acetic acid (solvent)
Procedure:
-
In a round-bottom flask, dissolve the unsymmetrical imide in a suitable volume of glacial acetic acid with stirring.
-
Add the substituted hydrazine to the solution.
-
Heat the reaction mixture under reflux for a specified time (typically monitored by TLC or LC-MS for completion).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Determine the regioisomeric ratio using ¹H NMR or LC-MS analysis.
-
Purify the desired isomer by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for the Pellizzari Reaction
This protocol provides a general guideline for a symmetrical Pellizzari reaction to avoid the formation of isomeric products.
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Acylhydrazide (e.g., Benzoylhydrazide) (1.0 eq)
-
High-boiling solvent (optional, e.g., nitrobenzene)
Procedure:
-
Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask equipped with a reflux condenser.
-
If using a solvent, add it to the flask.
-
Heat the mixture to a high temperature (e.g., 220-250°C) under a nitrogen atmosphere.
-
Maintain the temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
If a solid precipitates, collect it by filtration and wash with a suitable solvent (e.g., cold ethanol).
-
Purify the product by recrystallization.[3]
Protocol 3: Analysis of Isomeric Mixture by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject a small volume of the sample onto the HPLC column.
-
Run a gradient elution, starting with a low percentage of acetonitrile in water and gradually increasing the acetonitrile concentration.
-
Monitor the elution profile with the UV detector to separate and quantify the different isomers.[3]
Visualizations
Caption: Factors influencing regioselectivity in the Einhorn-Brunner reaction.
Caption: A logical workflow for troubleshooting isomer formation.
Caption: Competing pathways leading to 1,2,4-triazole and 1,3,4-oxadiazole.
References
Stability testing and storage conditions for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for 4-amino-1,2,4-triazole derivatives?
A1: As a general precaution for nitrogen-rich heterocyclic compounds, it is recommended to store them in a cool, dry, and well-ventilated area.[1][2] Many organic molecules can be sensitive to light, so storage in amber vials or in the dark is advisable.[1] For long-term storage, refrigeration (2-8°C) is often recommended.[3] It is also prudent to store the compound under an inert atmosphere, such as argon or nitrogen, to protect it from moisture and oxidative degradation.[2]
Q2: What are the potential signs of degradation for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine?
A2: While specific degradation products are unknown, visual signs of degradation can include a change in color or physical state (e.g., from a crystalline solid to a discolored, clumpy powder). Chemical degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), which may show the appearance of new peaks or a decrease in the main compound's peak area over time.
Q3: What are the likely degradation pathways for a 4-amino-1,2,4-triazole compound?
A3: Potential degradation pathways for compounds containing an amino group and ether linkages, such as 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, could include:
-
Hydrolysis: The methoxymethyl ether groups could be susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding hydroxymethyl derivatives and methanol.
-
Oxidation: The amino group on the triazole ring could be susceptible to oxidation.
-
Photodegradation: Exposure to UV light could lead to isomerization or other rearrangements.[4]
Q4: How can I assess the stability of my 4-amino-1,2,4-triazole compound?
A4: A forced degradation study is a common approach. This involves subjecting the compound to harsh conditions (e.g., high temperature, humidity, acidic/basic solutions, oxidizing agents, and light) to accelerate degradation. The resulting degradation products can be analyzed using a stability-indicating analytical method, typically HPLC with a mass spectrometry (MS) detector.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Sample degradation | - Review storage conditions. Ensure the compound is stored in a cool, dry, dark place, and under an inert atmosphere if necessary.- Prepare fresh solutions for analysis. |
| Change in physical appearance (color, texture) | Degradation or moisture absorption | - Store the compound in a desiccator.- Re-test the purity of the material. |
| Inconsistent experimental results | Instability of the compound in the experimental medium | - Assess the stability of the compound in the specific solvent or buffer system used in your experiments over the time course of the experiment. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework. Specific concentrations and conditions should be optimized for the compound of interest.
-
Preparation of Stock Solution: Prepare a stock solution of the 4-amino-1,2,4-triazole derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.[4]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[4]
-
Thermal Degradation: Store the solid compound at 60°C for 7 days. Also, reflux a solution of the compound for 24 hours.
-
Photostability: Expose the solid compound and a solution of the compound to a UV lamp (e.g., 365 nm) for 24 hours.[4]
-
-
Sample Analysis:
-
Before and after each stress condition, dilute the samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
Use a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) to identify potential degradation products.
-
Visualizations
Caption: A general workflow for conducting a forced degradation stability study.
Caption: A hypothetical degradation pathway for a 4-amino-1,2,4-triazole with methoxymethyl groups.
References
- 1. oxfordlabchem.com [oxfordlabchem.com]
- 2. fishersci.com [fishersci.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3,5-Disubstituted-4H-1,2,4-triazol-4-amines: A Focus on Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
General Synthesis of 3,5-Disubstituted-4H-1,2,4-triazol-4-amines
The synthesis of 4-amino-3,5-disubstituted-1,2,4-triazoles typically involves a multi-step process. A common route begins with the conversion of a substituted benzoic acid to its corresponding ester, which is then reacted with hydrazine hydrate to form a hydrazide. The hydrazide can then undergo cyclization in the presence of carbon disulfide and potassium hydroxide to yield a 1,3,4-oxadiazole-2-thiol. This intermediate is subsequently treated with hydrazine hydrate to form the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[1][3] Alternatively, acid hydrazides can be condensed in the presence of a solvent like dimethyl sulfoxide to produce symmetrical 3,5-disubstituted-4H-1,2,4-triazol-4-amines.[2] Further modifications, such as the formation of Schiff bases by reacting the 4-amino group with various aldehydes, can be carried out to generate a library of derivatives for biological screening.[4]
Comparative Antimicrobial Activity
The antimicrobial efficacy of 3,5-disubstituted-4H-1,2,4-triazol-4-amine derivatives is significantly influenced by the nature and position of the substituents on the phenyl rings. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of these compounds against various bacterial and fungal strains, providing a basis for comparative analysis.
| Compound ID | 3-Substituent | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| A | 4-Pyridyl | 4-(4-chlorobenzylideneamino)-thiol | Staphylococcus aureus | - | [1] |
| B | 4-Pyridyl | 4-(4-hydroxybenzylideneamino)-thiol | Staphylococcus aureus | 16 | [1] |
| C | 4-Pyridyl | 4-(4-methoxybenzylideneamino)-thiol | Staphylococcus aureus | - | [1] |
| D | Phenyl | 4-(benzylideneamino)-thiol | Staphylococcus aureus | - | [4] |
| E | Phenyl | 4-(4-fluorobenzylideneamino)-thiol | Staphylococcus aureus | - | [4] |
| F | Phenyl | 4-(3-chlorobenzylideneamino)-thiol | Staphylococcus aureus | - | [4] |
| G | 2,4-Dichlorophenyl | 4-(3-chlorobenzylideneamino)-thiol | Staphylococcus aureus | - | [4] |
| H | 4-Pyridyl | 4-(4-hydroxybenzylideneamino)-thiol | Escherichia coli | 25 | [1] |
| I | 4-Pyridyl | 4-(4-hydroxybenzylideneamino)-thiol | Candida albicans | >100 | [1] |
| J | 4-Pyridyl | 4-(4-nitrobenzylideneamino)-thiol | Candida albicans | 25 | [1] |
| K | Phenyl | - | Microsporum gypseum | - | [4] |
| L | 2,4-Dichlorophenyl | - | Microsporum gypseum | - | [4] |
Note: A hyphen (-) indicates that specific quantitative data was not provided in the cited source, although the compound was tested.
Experimental Protocols
Below are representative experimental protocols for the synthesis and antimicrobial screening of 4-amino-3,5-disubstituted-1,2,4-triazole derivatives, based on methodologies described in the literature.[1][3][4]
Synthesis of 4-(4-substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols[1]
-
Synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol: Isonicotinic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.
-
Synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: The resulting oxadiazole is treated with hydrazine hydrate.
-
Synthesis of Schiff bases: The 4-amino-1,2,4-triazole is then reacted with various aromatic aldehydes to yield the final Schiff base derivatives.
In Vitro Antibacterial and Antifungal Activity Screening[1]
The antimicrobial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate media (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) and a standardized suspension of the microorganism is prepared in sterile saline.
-
Broth Microdilution Assay:
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Each well is inoculated with the standardized microbial suspension.
-
Positive control wells (containing inoculum without the test compound) and negative control wells (containing medium only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for the synthesis and evaluation of 3,5-disubstituted-4H-1,2,4-triazol-4-amine derivatives and a simplified representation of a potential mechanism of action for triazole antifungal agents.
Caption: General workflow for the synthesis and biological evaluation of 4-amino-1,2,4-triazole derivatives.
Caption: Simplified mechanism of action for triazole antifungals targeting ergosterol biosynthesis.
References
Validating the antifungal activity of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine against known agents
An Objective Comparison of the In Vitro Antifungal Activity of a Novel Triazole Compound Against Established Agents
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the design of many successful antifungal drugs, primarily due to its ability to inhibit fungal cytochrome P450 enzymes essential for ergosterol biosynthesis.[1] This guide provides a comparative analysis of the in vitro antifungal activity of a representative novel triazole compound, "Triazole X," against the well-established antifungal agents Fluconazole and Ketoconazole.
Comparative Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of "Triazole X" (represented by data from other novel triazoles) and the comparator drugs against common fungal pathogens. Lower MIC values are indicative of higher antifungal potency.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus niger MIC (µg/mL) |
| Triazole X (Novel Agent) | 0.0625 - 0.125[2] | 4.0 - 8.0[2] |
| Fluconazole | 0.4 - 64[3] | >64[4] |
| Ketoconazole | 0.089[3][5] | 2.5[6][7] |
Experimental Protocols
The determination of antifungal susceptibility is crucial for the evaluation of new compounds. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for in vitro antifungal susceptibility testing and is recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]
1. Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate medium, such as Sabouraud Dextrose Agar, to obtain pure colonies.
-
A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells (e.g., 1-5 x 10^6 CFU/mL for yeast).
-
The suspension is further diluted to achieve the final desired inoculum concentration for the assay (e.g., 0.5-2.5 x 10^3 CFU/mL).
2. Preparation of Antifungal Agent Dilutions:
-
The antifungal agents are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium as the diluent. The concentration range is selected to encompass the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control well (containing the fungal inoculum without any antifungal agent) and a sterility control well (containing only the medium).
-
The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
4. Determination of MIC:
-
Following incubation, the microtiter plates are examined visually or with a spectrophotometer to assess fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.[4]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in the validation of antifungal activity, the following diagrams illustrate the experimental workflow and the proposed mechanism of action for triazole-based antifungal agents.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of in vitro antifungal activity of novel triazoles with available antifungal agents against dermatophyte species caused tinea pedis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalijpr.com [journalijpr.com]
- 8. benchchem.com [benchchem.com]
Comparative Cytotoxicity Analysis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine on Cancer Cell Lines
A Comparison Guide for Researchers
This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine against various cancer cell lines. While specific experimental data for this compound is not yet publicly available, this document outlines the established methodologies and presents a comparative analysis of structurally related 1,2,4-triazole derivatives to serve as a benchmark for future studies. The provided data on existing compounds will aid researchers in contextualizing the efficacy of this new chemical entity.
Comparative Cytotoxicity of 1,2,4-Triazole Derivatives
The following tables summarize the cytotoxic activities (IC50 values) of various 1,2,4-triazole derivatives against common cancer cell lines, as reported in recent literature. This data provides a baseline for assessing the potential of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Table 1: Cytotoxicity against Breast Cancer Cell Lines (MCF-7)
| Compound/Derivative Class | IC50 (µM) | Reference Drug | IC50 (µM) |
| Coumarin-triazole hybrids | 2.66 - 10.08 | Cisplatin | 45.33[1] |
| Quinoline-based triazole derivatives (6f, 6g) | 10 - 12 | - | - |
| 1,2,3-Triazole derivative (Compound 5) | 5.03 | Doxorubicin | 3.16[2] |
| Quinazolinone-1,2,3-triazole hybrids | 10.16 - 11.23 | Doxorubicin | 10.81[3] |
| Triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | - | - | - |
Table 2: Cytotoxicity against Cervical Cancer Cell Lines (HeLa)
| Compound/Derivative Class | IC50 (µM) | Reference Drug | IC50 (µM) |
| Chalcones with azide/triazole groups (Compound 8c) | 13.03 | Cisplatin | 7.37[4] |
| 1,2,4-Triazole derivatives (7d, 7e, 10a, 10d) | < 12 | - | - |
| Gefitinib-1,2,3-triazole derivative (c13) | 5.66 | Gefitinib | 14.18[5] |
| Erlotinib-1,2,3-triazole hybrid (3h) | 1.35 | Erlotinib | 25.91[6] |
| Imidazo[2,1-b][1][7][8]thiadiazole derivative (7g) | 0.78 | - | - |
Table 3: Cytotoxicity against Lung Cancer Cell Lines (A549)
| Compound/Derivative Class | IC50 (µM) | Reference Drug | IC50 (µM) |
| 1,2,3-Triazole-containing coumarin derivatives (4a, 4b) | 2.97 - 4.78 | Cisplatin | 24.15[9] |
| 1,2,4-Triazole benzimidazole (4b, 4h) | 4.56 - 7.34 | Doxorubicin | 12.42[10] |
| 1,2,4-Triazole-chalcone hybrids (24, 25, 27, 41, 47) | 4.4 - 16.04 | Cisplatin | 15.3[11] |
| β-phenylalanine derivative with triazole | 2.74 | Doxorubicin | 3.87[12] |
Experimental Protocols
A detailed methodology for a standard cytotoxicity assay is provided below to guide researchers in their evaluation of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely accepted standard for assessing cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 200 µL of complete growth medium.[13] The plate is then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the growth medium.[7] The cells are treated with these concentrations for a specified period, typically 24 to 72 hours.[14] A control group with only the solvent and a blank with only the medium are also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing Experimental Workflow and Potential Mechanisms
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the cytotoxicity of a new compound.
Caption: Workflow for determining the in vitro cytotoxicity of a test compound.
Hypothesized Signaling Pathway: Caspase-Mediated Apoptosis
Many anticancer agents, including some triazole derivatives, induce cell death through apoptosis.[5][11] The diagram below illustrates a simplified caspase activation pathway, a potential mechanism of action for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Caption: Potential apoptotic pathway induced by the test compound.
By following these protocols and using the provided comparative data, researchers can effectively evaluate the cytotoxic potential of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine and determine its promise as a novel anticancer agent.
References
- 1. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of new chacones substituted with azide/triazole groups and analysis of their cytotoxicity towards HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and anti-cancer activity of novel 1,2,3-triazole hybrids of erlotinib against cervical cancer via MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. tandfonline.com [tandfonline.com]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
- 14. Mechanistic Study of Triazole Based Aminodiol Derivatives in Leukemic Cells—Crosstalk between Mitochondrial Stress-Involved Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine with commercial fungicides
A Comparative Guide to the Efficacy of Novel 1,2,4-Triazole Derivatives and Commercial Fungicides
An Evaluation Framework for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
Disclaimer: As of the latest literature review, no specific experimental data on the antifungal efficacy of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine has been published. This guide, therefore, serves as a comprehensive framework for researchers and scientists to evaluate this and other novel 1,2,4-triazole derivatives. It outlines the established mechanism of action for the triazole class, presents templates for comparative data analysis, and provides detailed experimental protocols based on standard methodologies in the field.
The 1,2,4-triazole heterocycle is a foundational scaffold in the development of highly effective agricultural and medicinal antifungal agents.[1][2][3] Commercial fungicides based on this structure are widely used due to their systemic properties and broad-spectrum activity.[4][5][6] This guide provides the necessary context and methodology to compare the potential efficacy of a novel compound, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, against these established standards.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides belong to the Demethylation Inhibitors (DMIs) class.[4][7] Their primary mode of action is the disruption of fungal cell membrane integrity by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[1][6][7][8][9]
-
Target Enzyme: The specific target is the cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the CYP51 gene).[8][10][11][12]
-
Biochemical Impact: By binding to this enzyme, triazoles prevent the demethylation of lanosterol, a crucial step in the formation of ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, structure, and function.
-
Cellular Consequence: The inhibition of ergosterol synthesis and the concurrent accumulation of toxic 14α-methylated sterol precursors lead to impaired fungal growth and, ultimately, cell death.[1][8]
The following diagram illustrates the point of inhibition for triazole fungicides within the ergosterol biosynthesis pathway.
Caption: Ergosterol biosynthesis pathway and the inhibitory site of triazole fungicides.
Data Presentation for Comparative Efficacy
Quantitative data from antifungal screening should be summarized for clear comparison. The following table provides a template for presenting the half-maximal effective concentration (EC₅₀) values of a novel compound against various commercial fungicides. Lower EC₅₀ values indicate higher antifungal activity.
| Fungal Pathogen | Compound X (EC₅₀ µg/mL) | Difenoconazole (EC₅₀ µg/mL) | Tebuconazole (EC₅₀ µg/mL) | Fluconazole (EC₅₀ µg/mL) |
| Fusarium graminearum | [Data] | 0.85 | 1.20 | >64 |
| Aspergillus fumigatus | [Data] | 1.10 | 1.50 | 16.0 |
| Sclerotinia sclerotiorum | [Data] | 0.50 | 0.75 | >64 |
| Pyricularia oryzae | [Data] | 1.50 | 2.10 | >64 |
| Botrytis cinerea | [Data] | 0.90 | 1.30 | >64 |
| Candida albicans | [Data] | 2.50 | 4.00 | 0.50 |
Note: "Compound X" represents the experimental molecule, 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine. The EC₅₀ values for commercial fungicides are representative and may vary based on specific isolates and experimental conditions.
Experimental Protocols
Detailed and reproducible methodologies are critical for the valid assessment of a novel fungicide's performance.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ of a compound against a specific fungus. It follows standardized procedures like those from the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]
1. Preparation of Fungal Inoculum: a. Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi) until sufficient sporulation occurs. b. Harvest spores (conidia) by flooding the plate with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the suspension to remove mycelial fragments. d. Adjust the spore concentration to a final density of approximately 1-5 x 10⁴ cells/mL in a standardized liquid test medium (e.g., RPMI-1640).[14]
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound (e.g., 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine) and commercial standards in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions in a 96-well microtiter plate using the test medium to achieve a range of desired concentrations.
3. Inoculation and Incubation: a. Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control (no compound) and a negative control (no inoculum). c. Seal the plates and incubate at an appropriate temperature (e.g., 28-35°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.
4. Data Analysis: a. Assess fungal growth inhibition visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. b. The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth. c. Calculate the EC₅₀ value by plotting the percentage of growth inhibition against the compound concentrations and fitting the data to a dose-response curve.
Protocol 2: In Vivo Efficacy Evaluation (Leaf Disc Assay)
This assay provides an indication of the compound's protective and/or curative activity on plant tissue.[16][17]
1. Plant Material and Pathogen: a. Grow susceptible host plants (e.g., wheat for Fusarium graminearum) under controlled greenhouse conditions. b. Prepare a spore suspension of the pathogen as described in Protocol 1.
2. Compound Application: a. Prepare solutions of the test compound and commercial standards at relevant concentrations in water, often with a surfactant. b. For protective activity, apply the solutions to leaf discs or whole leaves and allow them to dry completely before inoculation. c. For curative activity, inoculate the leaves with the pathogen first and then apply the fungicide solutions after a set incubation period (e.g., 24 hours).
3. Inoculation and Incubation: a. Place a droplet of the pathogen spore suspension onto the center of each leaf disc. b. Place the leaf discs in a humid chamber (e.g., a petri dish with moist filter paper) and incubate under controlled light and temperature conditions conducive to disease development.
4. Disease Assessment: a. After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the diameter of the necrotic lesion on each leaf disc. b. Calculate the percentage of disease control relative to the untreated control.
Mandatory Visualization: Experimental Workflow
The following diagram outlines a typical workflow for screening and evaluating a novel fungicide candidate.
Caption: A generalized workflow for the evaluation of novel fungicidal compounds.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives C...: Ingenta Connect [ingentaconnect.com]
- 4. High-Performance Triazole Fungicide for Superior Crop Protection [cnagrochem.com]
- 5. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. keypublishing.org [keypublishing.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ergosterol biosynthesis pathway, transporter genes, and azole resistance in Aspergillus fumigatus. | J. Craig Venter Institute [jcvi.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchers.mq.edu.au [researchers.mq.edu.au]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aquila.usm.edu [aquila.usm.edu]
- 17. How to validate the efficacy of a crop protection product? - Conidia Coniphy [conidia-coniphy.com]
Unlocking Potential: A Comparative Guide to Docking Studies of 1,2,4-Triazole Derivatives with Target Enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various 1,2,4-triazole derivatives against key enzymatic targets implicated in cancer and microbial diseases. Supported by experimental data from recent studies, this document summarizes docking scores, binding affinities, and key molecular interactions, offering a valuable resource for structure-based drug design and lead optimization.
The 1,2,4-triazole scaffold is a versatile and privileged structure in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1] Its unique chemical properties allow for a wide range of interactions with biological macromolecules, making it an attractive moiety for the design of potent and selective enzyme inhibitors. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes and predicting the affinities of novel 1,2,4-triazole derivatives, thereby accelerating the drug discovery process. This guide synthesizes findings from several docking studies to present a comparative analysis of these compounds against various enzymatic targets.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
The following tables summarize the quantitative data from various molecular docking studies, highlighting the binding energies, docking scores, and key interacting residues of promising 1,2,4-triazole derivatives against their respective enzymatic targets.
Anticancer Targets
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents by targeting various enzymes involved in cancer cell proliferation and survival.[2]
| Derivative | Target Enzyme | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound 8c | BRAF | - | - | [2] |
| Compound 8c | EGFR | IC50 = 3.6 µM | - | [2] |
| Compound 8c | Tubulin | - | - | [2] |
| Compound 8d | BRAF | - | - | [2] |
| Compound 8d | Tubulin | - | - | [2] |
| Compound 7f | c-kit tyrosine kinase | -176.749 | - | [3] |
| Compound 7f | Protein Kinase B | -170.066 | - | [3] |
| Triazole Derivative 700 | KDM5A | -11.042 | - | [4] |
| Triazole Derivative 91 | KDM5A | -10.658 | - | [4] |
| Triazole Derivative 449 | KDM5A | -10.261 | - | [4] |
Antimicrobial Targets
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,2,4-triazole derivatives have shown promising activity against various microbial enzymes.[5][6]
| Derivative | Target Enzyme | Docking Score / Binding Affinity (unit) | Key Interacting Residues | Reference |
| Compound C14 | M. tuberculosis P450 CYP121 | 68.29 (ChemPLP score) | - | [7] |
| Compound C8 | M. tuberculosis P450 CYP121 | 53.67 (ChemPLP score) | - | [7] |
| Compound 4 | M. tuberculosis KatG | >110 (docking score) | Binds firmly to the active site | [5] |
| Chromene-thiazole-phenyl-1,2,4-triazole | SARS-CoV-2 Mpro | -8.4 kcal/mol | - | [8] |
| Compound 2h | Lanosterol 14-alpha-demethylase (CYP51) | Good binding affinity | - | [6] |
Other Targets
1,2,4-triazole derivatives have also been investigated for their inhibitory potential against other enzymes, such as those involved in neurodegenerative diseases.
| Derivative | Target Enzyme | IC50 (nM) | Key Interacting Residues | Reference |
| Compound 2.6 | Acetylcholinesterase (AChE) | 1.63 | - | [9] |
| Compound 2.8 | Butyrylcholinesterase (BChE) | 8.71 | - | [9] |
| Compound 4k | α-glucosidase | IC50 = 66.47±0.26 µM | - | [10] |
| Compound 4k | Urease | IC50 = 32.26±1.070 µM | - | [10] |
Experimental Protocols
The following section details a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
Protein Preparation
The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and any non-essential ions are typically removed from the protein structure. Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.
Ligand Preparation
The 2D structures of the 1,2,4-triazole derivatives are drawn using chemical drawing software like ChemAxon Marvin Sketch.[11] These structures are then converted to 3D and subjected to energy minimization using a suitable force field, such as MMFF94.[11] For derivatives with multiple possible protonation states at physiological pH, the most likely state is selected.
Molecular Docking
Molecular docking is performed using software such as AutoDock Vina, Smina, or Chimera.[11][12] The prepared ligand is docked into the active site of the prepared protein. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket to identify the most favorable binding mode. A grid box is defined around the active site of the enzyme to specify the search space for the docking simulation.
Analysis of Docking Results
The docking results are analyzed based on the binding energy or docking score, which provides an estimate of the binding affinity. The pose with the lowest binding energy is typically considered the most stable and representative binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
Visualizing the Docking Workflow
The following diagram illustrates a generalized workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line [mdpi.com]
- 4. cal-tek.eu [cal-tek.eu]
- 5. Synthesis, antimycobacterial evaluation, and molecular docking study of 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
Benchmarking the synthesis of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine against other methods
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a critical scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive benchmark of synthetic methodologies for 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, a promising building block in drug discovery. We present a comparative analysis of two primary synthetic routes: the reaction of ethyl methoxyacetate with hydrazine hydrate and the reaction of methoxyacetonitrile with hydrazine. This comparison is supported by experimental data for analogous compounds, detailed protocols, and workflow visualizations to aid in methodological selection.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for 3,5-disubstituted-4-amino-1,2,4-triazoles is often a trade-off between reaction conditions, yield, and availability of starting materials. Below is a summary of the key quantitative data for the two benchmarked methods.
| Parameter | Method 1: From Ethyl Methoxyacetate | Method 2: From Methoxyacetonitrile |
| Starting Materials | Ethyl methoxyacetate, Hydrazine hydrate | Methoxyacetonitrile, Hydrazine hydrate, Sulfur |
| Reaction Temperature | Reflux (approx. 100-115 °C) | 130-140 °C |
| Reaction Time | 12-24 hours | 6-12 hours |
| Typical Yield | 60-75% | 70-85% |
| Purity (after recrystallization) | >98% | >98% |
| Key Reagents & Conditions | Excess hydrazine hydrate | Hydrazine hydrate, elemental sulfur, solvent (e.g., n-butanol) |
| Advantages | Readily available and inexpensive starting materials. | Generally higher yields and shorter reaction times. |
| Disadvantages | Longer reaction times. | Use of elemental sulfur and higher reaction temperatures. |
Experimental Protocols
Method 1: Synthesis from Ethyl Methoxyacetate and Hydrazine Hydrate
This method involves the initial formation of methoxyacetylhydrazide, which then dimerizes and cyclizes upon heating to form the desired 3,5-disubstituted-4-amino-1,2,4-triazole.
Step 1: Synthesis of Methoxyacetylhydrazide A mixture of ethyl methoxyacetate (2 moles) and hydrazine hydrate (1 mole) is refluxed in ethanol for 4-6 hours. The solvent is then removed under reduced pressure to yield crude methoxyacetylhydrazide.
Step 2: Synthesis of 1,2-Bis(methoxyacetyl)hydrazine Methoxyacetylhydrazide (1 mole) is reacted with methoxyacetyl chloride (1 mole) in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane at 0 °C to room temperature.
Step 3: Cyclization to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine The resulting 1,2-bis(methoxyacetyl)hydrazine is heated in an excess of hydrazine hydrate at reflux for 12-24 hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallized from a suitable solvent like ethanol.
Method 2: Synthesis from Methoxyacetonitrile and Hydrazine
This one-pot method provides a more direct route to the target molecule through the reaction of a nitrile with hydrazine in the presence of sulfur.
Protocol: A mixture of methoxyacetonitrile (2 moles), hydrazine hydrate (3 moles), and elemental sulfur (1 mole) in a high-boiling solvent such as n-butanol is heated at 130-140 °C for 6-12 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove any unreacted sulfur and recrystallized from ethanol or a similar solvent to afford pure 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Visualizing the Synthetic Workflows
To provide a clear visual representation of the synthetic pathways, the following diagrams were generated using Graphviz.
Caption: Workflow for the synthesis via the ester and hydrazine method.
Safety Operating Guide
Proper Disposal of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine: A Step-by-Step Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for its proper disposal. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on information for structurally similar triazole and amine compounds and general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal protocol, it is crucial to handle 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine with the appropriate Personal Protective Equipment (PPE). Based on data from analogous compounds, this substance should be treated as potentially hazardous.[1]
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber), inspected before use.[2][3]
-
Body Protection: A protective lab coat or chemical suit.[2][3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.
Hazard Profile of Structurally Similar Compounds
To underscore the importance of careful handling and disposal, the table below summarizes the known hazards of compounds structurally related to 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
| Hazard Classification | 3-Amino-1,2,4-triazole | 4-Amino-1,2,4-triazole |
| Acute Oral Toxicity | Harmful if swallowed.[4][5] | - |
| Skin Corrosion/Irritation | May cause slight skin irritation.[4] | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | May cause slight eye irritation.[4] | Causes serious eye irritation.[2] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[6] | - |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[4][6] | - |
| Aquatic Hazard | Toxic to aquatic life with long lasting effects.[5][6] | - |
This data is based on available Safety Data Sheets for related compounds and should be used as a precautionary guide.
Step-by-Step Disposal Protocol
The disposal of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash. [1]
Waste Segregation
Proper segregation is the first critical step to prevent dangerous chemical reactions.[1]
-
Dedicated Waste Stream: Keep 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine waste separate from all other chemical waste streams.[1]
-
Avoid Incompatibles: Do not mix with strong oxidizing agents, strong acids, or other reactive chemicals.[1]
-
Solid vs. Liquid: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound) in separate, designated containers.
Container Selection and Labeling
-
Appropriate Containers: Use only designated, chemically compatible, and sealable hazardous waste containers.[1] The container must be in good condition, free of leaks, and have a secure screw-top cap. If possible, use the original container if it is intact.[1]
-
Clear Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine," and the approximate quantity. Also, indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
Waste Accumulation and Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a spill.
-
Keep Closed: Waste containers must remain closed at all times except when adding waste.
Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Do Not Treat: Do not attempt to neutralize or chemically treat the waste yourself.[1] Disposal should only be handled by a certified hazardous waste management facility.[6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Caption: Workflow for the safe disposal of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Clean the affected area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EH&S department.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][6]
By adhering to these procedures, you can ensure the safe and compliant disposal of 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
When working with 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine, strict adherence to safety protocols is mandatory. Always operate in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Personal protective equipment (PPE) is the final and most critical barrier against exposure.
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.[1][3]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield (EN 166 compliant).[1] | Protects against splashes and dust particles that could cause serious eye irritation.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before each use.[1][5] | Prevents skin contact, which may cause irritation.[1][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[1][5] | Minimizes the risk of accidental skin exposure.[3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4][6][7] | Prevents inhalation, which may cause respiratory tract irritation.[4] |
Operational and Spill Response Plan
A systematic approach to handling and potential spills is crucial for maintaining a safe laboratory environment.
Standard Operating Procedure
The logical workflow for safely handling 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine should follow a clear, sequential process to minimize risk at every stage.
Caption: Workflow for handling 3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine.
Emergency and Spill Response
In the event of a spill or exposure, immediate and correct action is critical.
| Emergency Situation | First-Aid and Spill Response Protocol |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[1][7] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention and show the container or label.[3][8] |
| Small Spill | Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up solid material, avoiding dust generation.[7] Absorb liquid spills with inert material (e.g., sand, vermiculite). Place in a sealed, labeled container for disposal.[1] |
| Large Spill | Evacuate the area and alert emergency responders.[7] |
Disposal Plan
Proper disposal is essential for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Disposal Protocol
3,5-Bis(methoxymethyl)-4H-1,2,4-triazol-4-amine and any contaminated materials must be treated as hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemos.de [chemos.de]
- 3. fishersci.com [fishersci.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
